SUN11602
説明
特性
IUPAC Name |
4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODNOOPOPTZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SUN11602: A Deep Dive into its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of SUN11602, a novel aniline (B41778) compound with demonstrated neuroprotective properties. The information presented herein is synthesized from preclinical research and is intended to inform further investigation and drug development efforts in the field of neurodegenerative diseases.
Core Mechanism: Mimicking the bFGF Neuroprotective Pathway
This compound exerts its neuroprotective effects by mimicking the signaling cascade of basic fibroblast growth factor (bFGF).[1][2][3] This small molecule has been shown to protect neurons from glutamate-induced excitotoxicity, a common pathological event in many neurodegenerative conditions.[1][2][3] The central mechanism involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the subsequent upregulation of the calcium-binding protein calbindin-D28k (Calb).[1][2]
The proposed signaling pathway for this compound's neuroprotective action is as follows:
-
FGFR-1 Activation: this compound initiates its action by promoting the phosphorylation of the cytosolic tyrosine kinase domain of FGFR-1.[2] Interestingly, it does not appear to compete with bFGF for binding to the extracellular domain of the receptor, suggesting a different mode of activation.[2]
-
MEK/ERK Pathway Phosphorylation: The activation of FGFR-1 triggers the downstream phosphorylation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, specifically ERK-1/2.[1][2]
-
Upregulation of Calbindin-D28k: The activated MEK/ERK pathway leads to an increase in the gene expression of CALB1, resulting in the synthesis of calbindin-D28k (Calb).[1][2]
-
Intracellular Calcium Homeostasis: Calb is a crucial intracellular calcium buffer. By increasing its levels, this compound enhances the neuron's capacity to sequester excess intracellular calcium, thereby preventing the cytotoxic cascade triggered by glutamate (B1630785) excitotoxicity.[1][2]
This mechanism has been substantiated by experiments showing that the neuroprotective effects of this compound are nullified by the presence of FGFR-1 and MEK inhibitors.[1][2] Furthermore, the compound shows no protective effect in neurons from mice lacking the gene for calbindin.[1][2]
Signaling Pathway Diagram
References
- 1. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Functions of SUN11602
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN11602 is a novel, orally bioavailable small molecule that functions as a mimic of basic fibroblast growth factor (bFGF). It exerts potent neuroprotective effects through the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. Unlike bFGF, this compound does not stimulate somatic cell proliferation, highlighting its potential as a safer therapeutic candidate for a range of neurological disorders. This document provides a comprehensive overview of the molecular function of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.
Mechanism of Action
This compound's primary mechanism of action is the activation of the FGFR-1 signaling cascade, which is crucial for neuronal survival and differentiation. Notably, this compound appears to activate the receptor without directly competing with bFGF for its binding site on the extracellular domain of FGFR-1.[1] This suggests a unique allosteric or intracellular mode of activation.
The binding of this compound to FGFR-1, whether direct or indirect, initiates the phosphorylation of the receptor's intracellular tyrosine kinase domain.[1] This autophosphorylation creates docking sites for adaptor proteins, leading to the activation of the downstream Ras-Raf-MEK-ERK signaling pathway.[2][3] The activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a pivotal event in the neuroprotective effects of this compound.[2]
Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, including the cAMP response element-binding protein (CREB).[1][4] Phosphorylated CREB then modulates the expression of genes critical for neuronal survival. One of the key downstream effects is the upregulation of Calbindin-D28k, a calcium-binding protein that plays a vital role in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.[2][3] By buffering intracellular calcium, Calbindin-D28k mitigates the detrimental effects of excessive glutamate (B1630785) receptor activation.[2]
Furthermore, the ERK1/2 signaling pathway is known to promote neuronal survival by inhibiting pro-apoptotic proteins such as Bad and Bim and potentially upregulating anti-apoptotic proteins like Bcl-2.[1][4]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity
| Compound | Concentration | Cell Type | Glutamate Concentration | Neuroprotection (%) | Reference |
| This compound | 0.1 µM | Rat Primary Cortical Neurons | 150 µM | Significant | [2] |
| This compound | 0.3 µM | Rat Primary Cortical Neurons | 150 µM | Significant | [2] |
| This compound | 1.0 µM | Rat Primary Cortical Neurons | 150 µM | Significant | [2] |
| bFGF | 5 ng/mL | Rat Primary Cortical Neurons | 150 µM | Significant | [2] |
| bFGF | 10 ng/mL | Rat Primary Cortical Neurons | 150 µM | Significant | [2] |
Note: The original data was presented as cell viability relative to control and glutamate-treated groups. "Significant" indicates a statistically significant increase in cell viability compared to the glutamate-only treated group.
Table 2: In Vivo Efficacy in a Murine Model of Spinal Cord Injury
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| This compound | 1 | Basso Mouse Scale (BMS) Score | No significant improvement | [5] |
| This compound | 2.5 | Basso Mouse Scale (BMS) Score | No significant improvement | [5] |
| This compound | 5 | Basso Mouse Scale (BMS) Score | Significant improvement in motor function | [5] |
| This compound | 5 | Myeloperoxidase (MPO) Activity | Significant reduction | [5] |
| This compound | 5 | Calbindin Expression | Significant upregulation | [5] |
| This compound | 5 | Calpain Levels | Significant reduction | [5] |
Table 3: In Vivo Efficacy in a Murine Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| This compound | 1 | Tyrosine Hydroxylase (TH) positive neurons | No significant increase | [6] |
| This compound | 2.5 | Tyrosine Hydroxylase (TH) positive neurons | Significant increase | [6] |
| This compound | 5 | Tyrosine Hydroxylase (TH) positive neurons | Significant increase | [6] |
Experimental Protocols
Primary Cortical Neuron Culture and Glutamate-Induced Neurotoxicity Assay
This protocol is adapted from methodologies described for assessing neuroprotection against glutamate excitotoxicity.[2][7][8]
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates
-
L-glutamic acid
-
This compound
-
bFGF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Neuron Isolation and Culture:
-
Euthanize pregnant rats according to approved animal care protocols.
-
Dissect embryonic cortices in ice-cold HBSS.
-
Mechanically dissociate the tissue by gentle trituration.
-
Plate the dissociated cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in supplemented Neurobasal medium.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere for 7-10 days to allow for neuronal maturation.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO) and bFGF in sterile PBS.
-
One day prior to glutamate exposure, treat the neuronal cultures with varying concentrations of this compound or bFGF. A vehicle control should be included.
-
-
Glutamate-Induced Excitotoxicity:
-
Assessment of Cell Viability (MTT Assay):
-
Following glutamate exposure, remove the culture medium.
-
Add MTT solution (0.5 mg/mL in culture medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Western Blotting for FGFR-1 and ERK1/2 Phosphorylation
This protocol is a generalized procedure based on standard Western blotting techniques used to assess protein phosphorylation.[10][11][12][13][14]
Materials:
-
Primary cortical neuron cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR-1 (Tyr653/654), anti-total-FGFR-1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat primary cortical neurons with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR-1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of FGFR-1 and ERK1/2.
-
Visualizations
Signaling Pathway of this compound
Caption: The signaling cascade initiated by this compound, leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Conclusion
This compound is a promising small molecule with bFGF-mimetic properties that promotes neuronal survival through the activation of the FGFR-1/MEK/ERK signaling pathway. Its ability to confer neuroprotection without inducing mitogenesis makes it an attractive candidate for further development as a therapeutic for neurodegenerative diseases and acute neuronal injury. The data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.
References
- 1. Regulation of neuronal survival by the extracellular signal-regulated protein kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury [mdpi.com]
- 6. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. bio-rad.com [bio-rad.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
SUN11602: A Novel Small Molecule bFGF Mimetic for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SUN11602 is a novel, synthetic small molecule that functions as a mimetic of basic fibroblast growth factor (bFGF), exhibiting potent neuroprotective properties without the proliferative side effects associated with the native protein. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to characterize its activity. The information presented is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for various neurological disorders.
Introduction
Basic fibroblast growth factor (bFGF), a member of the FGF family, is a well-established neurotrophic factor that plays a crucial role in neuronal survival, differentiation, and neurite outgrowth.[1] Despite its therapeutic potential, the clinical application of bFGF has been hindered by its protein nature, leading to poor bioavailability and undesirable side effects such as cell proliferation.[2] this compound, a small aniline (B41778) compound, has emerged as a promising bFGF mimetic that recapitulates the neuroprotective effects of bFGF while circumventing its limitations.[3] This document will delve into the technical details of this compound's function as a bFGF mimetic.
Mechanism of Action
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, a key cascade in promoting neuronal survival.[3] Unlike bFGF, which binds to the extracellular domain of FGFR-1, this compound has a unique mechanism of action. It does not compete with bFGF for binding to the extracellular domain but is thought to directly or indirectly trigger the phosphorylation of the cytosolic tyrosine kinase domain of FGFR-1.[1][2]
This phosphorylation initiates a downstream signaling cascade, primarily through the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway.[3] The activation of this pathway leads to the upregulation of the calcium-binding protein calbindin-D28k (Calb).[3][4] Calbindin-D28k plays a critical role in maintaining intracellular calcium homeostasis, a crucial factor in neuronal survival.[3] By buffering intracellular calcium levels, this compound helps to mitigate the excitotoxic cascade triggered by insults such as excessive glutamate (B1630785), thereby preventing neuronal cell death.[3][4]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Neuroprotection against Glutamate Excitotoxicity
| Cell Type | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Primary Rat Cerebrocortical Neurons | 150 µM Glutamate | 0.1, 1, 10 µM | Cell Viability (MTT Assay) | Dose-dependent increase in neuronal survival.[3] | [3] |
| Primary Rat Cerebrocortical Neurons | 100 µM Glutamate | 0.1, 0.3, 1, 3 µM | Cell Viability (MTT Assay) | Concentration-dependent neuroprotection in Wild-Type mice.[3] | [3] |
| Primary Cerebrocortical Neurons (Calb-/- mice) | 50 µM Glutamate | 1, 3 µM | Cell Viability (MTT Assay) | Slight but significant neuroprotection observed.[3] | [3] |
Table 2: In Vivo Efficacy in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| This compound | 1 | TH+ Neurons in SNpc | No significant increase.[5] | [5] |
| This compound | 2.5 | TH+ Neurons in SNpc | Significant restoration of dopaminergic neurons.[5] | [5] |
| This compound | 5 | TH+ Neurons in SNpc | More effective restoration of dopaminergic neurons.[5] | [5] |
| This compound | 2.5 | α-synuclein accumulation | Counteracted deposition in dopaminergic neurons.[5] | [5] |
| This compound | 5 | α-synuclein accumulation | More considerable counteraction of deposition.[5] | [5] |
Table 3: In Vivo Efficacy in a Mouse Model of Spinal Cord Injury (SCI)
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| This compound | 1 | Basso Mouse Scale (BMS) Score | Not effective in reducing motor deficits.[3] | [3] |
| This compound | 2.5 | Basso Mouse Scale (BMS) Score | Not effective in reducing motor deficits.[3] | [3] |
| This compound | 5 | Basso Mouse Scale (BMS) Score | Significantly restored motor function from day 1 post-injury.[3][6] | [3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cerebrocortical neurons are harvested from rat embryos and cultured for 10 days in a suitable medium.[3]
-
Treatment: Neurons are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.[3]
-
Glutamate Challenge: After pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 150 µM) for an additional 24 hours.[3]
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[3]
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Inhibitor Studies: To confirm the signaling pathway, specific inhibitors such as PD166866 (FGFR-1 inhibitor) and PD98059 (MEK inhibitor) can be added 30 minutes prior to this compound treatment.[3]
Western Blot Analysis for Protein Phosphorylation and Expression
-
Sample Preparation: Neuronal cells are treated with this compound for the desired time, then lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-FGFR1, phospho-ERK, total ERK, calbindin-D28k).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Phosphorylated protein levels are typically normalized to total protein levels.
In Vivo MPTP-Induced Parkinson's Disease Model
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Neurodegeneration: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[5]
-
This compound Administration: this compound is administered orally by gavage at doses of 1, 2.5, and 5 mg/kg daily for a specified period, typically starting 24 hours after the first MPTP injection and continuing for 7 days.[2]
-
Endpoint Analysis:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[5]
-
Dopamine Transporter (DAT) Staining: The density of DAT in the striatum is assessed as a marker of dopaminergic terminal integrity.[5]
-
α-Synuclein Staining: The accumulation of α-synuclein, a hallmark of Parkinson's disease, is evaluated.[5]
-
In Vivo Spinal Cord Injury Model
-
Surgical Procedure: A contusion or compression injury is induced at a specific thoracic level (e.g., T9-T10) of the spinal cord in mice.
-
This compound Administration: Oral administration of this compound at doses of 1, 2.5, and 5 mg/kg is initiated shortly after the injury and continued daily for a defined period.[3]
-
Functional Assessment:
-
Histological Analysis: Spinal cord tissue is collected for histological analysis to assess lesion size, white matter sparing, and cellular responses.
Conclusion
This compound represents a significant advancement in the development of neuroprotective therapies. Its ability to mimic the beneficial effects of bFGF through a unique mechanism of FGFR-1 activation, coupled with its favorable small molecule properties, makes it a compelling candidate for further investigation in a range of neurodegenerative and traumatic conditions of the central nervous system. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this promising bFGF mimetic.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Neuroprotective Effects of SUN11602
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel, small synthetic aniline (B41778) compound that has demonstrated significant neuroprotective properties by mimicking the effects of basic fibroblast growth factor (bFGF).[1][2][3][4][5] This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental validation of this compound's neuroprotective actions. The information presented herein is intended to support further research and development of this promising therapeutic agent for neurodegenerative diseases and acute neuronal injury.
Core Mechanism of Action: Mimicking bFGF Signaling
This compound exerts its neuroprotective effects primarily by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling cascade, a pathway crucial for neuronal survival and differentiation.[1][4][5] Unlike bFGF, this compound is thought to activate the receptor without directly binding to its extracellular domain, potentially by interacting with the cytosolic tyrosine kinase domain.[1][6] This activation initiates a downstream signaling cascade that is central to its neuroprotective capabilities.
The primary signaling pathway activated by this compound is the FGFR-1-MEK/ERK pathway.[1][3][4] Activation of FGFR-1 leads to the phosphorylation and activation of Mitogen-activated protein kinase kinase (MEK), which in turn phosphorylates and activates the Extracellular signal-regulated kinase 1/2 (ERK1/2).[1][3] Activated ERK1/2 then translocates to the nucleus to regulate the transcription of target genes, most notably Calbindin-D28k (Calb).[1][3]
Calbindin-D28k is a calcium-binding protein that plays a critical role in maintaining intracellular calcium homeostasis.[1][2][3] By upregulating the expression of Calbindin-D28k, this compound helps to buffer against pathological increases in intracellular calcium levels, a common downstream event in excitotoxic neuronal injury.[1][2][3] This stabilization of calcium metabolism is a key factor in the neuroprotection afforded by this compound against glutamate-induced toxicity.[1][2][3]
Beyond the MEK/ERK pathway, evidence suggests this compound may also modulate other signaling pathways involved in neuroinflammation and apoptosis. In models of spinal cord injury and Parkinson's disease, this compound has been shown to regulate the NF-κB pathway and the PI3K/Akt axis, contributing to its anti-inflammatory and pro-survival effects.[6][7]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by this compound leading to neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection assays.
Caption: Regulation of apoptosis by this compound.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models.
In Vitro Studies
| Model System | Toxin/Injury | This compound Concentration | Outcome Measure | Result | Reference |
| Primary Rat Cortical Neurons | Glutamate (150 µM) | 0.1, 0.3, 1 µM | Cell Viability (MTT Assay) | Concentration-dependent prevention of glutamate-induced neuronal death. | [1][8] |
| Primary Rat Cortical Neurons | Glutamate (150 µM) | 1 µM | ERK1/2 Phosphorylation | Augmented phosphorylation of ERK1/2. | [1] |
| Primary Rat Cortical Neurons | Glutamate (150 µM) | 1 µM | FGFR-1 Phosphorylation | Augmented phosphorylation of FGFR-1. | [1] |
| Primary Rat Hippocampal Neurons | - | 1 µM | Neurite Outgrowth | Stimulated neurite outgrowth. | [8] |
| Wild-Type Mouse Cortical Neurons | Glutamate (100 µM) | 0.1 - 3 µM | Cell Viability | Concentration-dependent neuroprotection. | [1] |
| Calb-/- Mouse Cortical Neurons | Glutamate (50 µM) | 1 and 3 µM | Cell Viability | Slight but significant neuroprotection. | [1] |
In Vivo Studies
| Animal Model | Disease/Injury Model | This compound Dosage | Administration Route | Outcome Measure | Result | Reference |
| Rat | Alzheimer's Disease (Aβ40 + Ibotenic Acid) | 10 mg/kg | - | Cognitive Deficits | Reduced cognitive deficits. | [8] |
| Mouse | Spinal Cord Injury (SCI) | 1, 2.5, 5 mg/kg (daily for 72h) | Oral | Motor Function (BMS score) | 5 mg/kg significantly restored motor function. | [6] |
| Mouse | Spinal Cord Injury (SCI) | 5 mg/kg | Oral | Neuroinflammation (NF-κB, glial activation) | Diminished neuroinflammatory state. | [6] |
| Mouse | Parkinson's Disease (MPTP-induced) | 1, 2.5, 5 mg/kg (daily for 7 days) | Oral Gavage | Dopaminergic Neurodegeneration (TH+ neurons) | 2.5 and 5 mg/kg significantly reduced loss of TH+ neurons. | [7][9] |
| Mouse | Parkinson's Disease (MPTP-induced) | 5 mg/kg | Oral Gavage | Apoptosis (Bax, Bcl-2, Caspase-3) | Reduced pro-apoptotic markers and increased anti-apoptotic Bcl-2. | [7] |
| Mouse | Parkinson's Disease (MPTP-induced) | 5 mg/kg | Oral Gavage | Neuroinflammation (NF-κB, cytokines) | Attenuated neuroinflammatory state. | [7][9] |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate Toxicity
-
Cell Culture: Primary cerebrocortical neurons are prepared from the cerebral cortices of rat embryos (embryonic day 18). Neurons are plated on poly-L-lysine-coated plates and cultured in a neurobasal medium supplemented with B27 and L-glutamine.[1]
-
Treatment: After 7-9 days in culture, neurons are pre-treated with this compound or bFGF at various concentrations for 24 hours. For inhibitor studies, specific inhibitors such as PD166866 (FGFR-1 inhibitor) or PD98059 (MEK inhibitor) are added 30 minutes prior to this compound or bFGF treatment.[1][3]
-
Induction of Excitotoxicity: Neuronal cultures are exposed to 150 µM glutamate for 24 hours to induce excitotoxic cell death.[1]
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the viability of control cultures.[1]
-
Western Blot Analysis: To assess protein expression and phosphorylation, cell lysates are collected and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes are probed with primary antibodies against total and phosphorylated forms of FGFR-1 and ERK1/2, as well as Calbindin-D28k.[1]
-
Intracellular Calcium Imaging: Neurons are loaded with the calcium indicator dye fluo 3-AM. Changes in intracellular free Ca2+ concentrations are monitored using a fluorescence microscope following glutamate stimulation.[1]
In Vivo Spinal Cord Injury (SCI) Model
-
Animal Model: Adult male mice are used. Anesthesia is induced, and a laminectomy is performed at the T9 vertebral level to expose the spinal cord.[6]
-
Induction of SCI: A vascular clip is applied to the dura mater for 1 minute to induce a compressive injury to the spinal cord.[6]
-
Drug Administration: this compound is administered orally at doses of 1, 2.5, and 5 mg/kg once daily for three days following the SCI.[6]
-
Behavioral Assessment: Motor function is assessed daily for 10 days using the Basso Mouse Scale (BMS) for locomotion.[6]
-
Histological and Molecular Analysis: At the end of the experiment, spinal cord tissue is collected for histological analysis (e.g., H&E staining) and Western blot analysis to evaluate markers of neuroinflammation (e.g., NF-κB, IκB-α, iNOS, COX-2), apoptosis, and calcium homeostasis (e.g., Calbindin, S-100β, Calpain).[6]
In Vivo Parkinson's Disease (MPTP) Model
-
Induction of Dopaminergic Neurodegeneration: Nigrostriatal degeneration is induced by intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 80 mg/kg.[7][9]
-
Drug Administration: this compound is administered daily by oral gavage at doses of 1, 2.5, and 5 mg/kg, starting 24 hours after the first MPTP administration, for a total of 7 days.[7][9]
-
Behavioral Testing: Motor coordination and balance can be assessed using tests such as the rotarod test.
-
Immunohistochemistry and Stereological Analysis: Brains are collected, and sections of the substantia nigra are stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of TH-positive neurons is quantified using stereological methods.[7]
-
Western Blot Analysis: Brain tissue from the ventral mesencephalon is processed for Western blot analysis to measure the expression of proteins involved in apoptosis (Bcl-2, Bax, Caspase-3, p53), neuroinflammation (IκB-α, TNF-α, IL-1β), and calcium homeostasis (Calbindin-D28k, S100-β).[7]
Conclusion
This compound is a promising small molecule with robust neuroprotective effects demonstrated across a range of in vitro and in vivo models of neuronal injury and neurodegeneration. Its ability to mimic the neuroprotective actions of bFGF by activating the FGFR-1-MEK/ERK signaling pathway, leading to the upregulation of Calbindin-D28k and maintenance of calcium homeostasis, provides a strong mechanistic rationale for its therapeutic potential. Furthermore, its anti-inflammatory and anti-apoptotic properties observed in complex disease models highlight its multifaceted mechanism of action. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future preclinical and clinical investigations into this compound as a novel treatment for a variety of neurological disorders.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Applications - CAT N°: 36572 [bertin-bioreagent.com]
- 9. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
SUN11602 Signaling Pathway: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN11602 is a novel synthetic small molecule that has demonstrated significant neuroprotective effects in preclinical studies by mimicking the activity of basic fibroblast growth factor (bFGF).[1][2] This technical guide provides an in-depth analysis of the known signaling pathways activated by this compound, focusing on its mechanism of action in promoting neuronal survival and modulating neuroinflammation. The information presented herein is based on available preclinical data and is intended to inform further research and development of this promising therapeutic candidate.
Core Signaling Pathway: FGFR-1-MEK/ERK Axis
The primary mechanism of action for this compound involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling cascade.[1][2] Unlike bFGF, this compound does not bind to the extracellular domain of FGFR-1 but is believed to interact with the cytosolic tyrosine kinase domain, leading to its phosphorylation.[1] This initial step triggers a downstream signaling cascade crucial for its neuroprotective effects.
The key molecular events in this pathway are:
-
FGFR-1 Phosphorylation: this compound induces the phosphorylation of the FGFR-1 tyrosine kinase domain. This activation is a critical initiating step, as the neuroprotective effects of this compound are abolished by the FGFR-1 tyrosine kinase-specific inhibitor, PD166866.[1][2]
-
MEK/ERK Activation: Activated FGFR-1 subsequently leads to the phosphorylation and activation of the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)-1/2 kinase (MEK).[1][2]
-
ERK1/2 Phosphorylation: Activated MEK then phosphorylates Extracellular signal-regulated kinase-1/2 (ERK1/2).[1][2] The pivotal role of this step is highlighted by the fact that the MEK inhibitor, PD98059, eliminates the neuroprotective effects of this compound.[1][2]
-
Upregulation of Calbindin-D28k (Calb): The activation of the ERK1/2 pathway ultimately leads to increased gene expression and synthesis of the calcium-binding protein Calbindin-D28k (Calb).[1][2]
-
Intracellular Calcium Homeostasis: Calbindin-D28k acts as a calcium buffer, suppressing the glutamate-induced rise in intracellular Ca2+ levels, which is a key factor in excitotoxic neuronal death.[1][2]
The culmination of this pathway is the protection of neurons from glutamate-induced toxicity and other insults.[1][2]
Modulation of Neuroinflammation: NF-κB and PI3K/Akt Pathways
In addition to its direct neuroprotective effects, this compound also demonstrates anti-inflammatory properties by modulating key inflammatory pathways.
NF-κB Pathway
In a model of spinal cord injury, this compound treatment was shown to modulate the NF-κB pathway.[3] It achieved this by:
-
Restoring IκB-α levels: IκB-α is an inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Diminishing NF-κB expression: This leads to a reduction in the translocation of NF-κB to the nucleus, where it would otherwise promote the expression of pro-inflammatory genes.
-
Reducing pro-inflammatory markers: Consequently, the expression of downstream targets of NF-κB, such as iNOS and COX-2, is reduced.[3]
These actions collectively attenuate the neuroinflammatory response, which is a significant contributor to secondary injury in various neurological conditions.[3][4]
PI3K/Akt Pathway
Studies in spinal cord injury models also indicate that this compound can influence the PI3K/Akt signaling pathway.[3] While the precise mechanism is not fully elucidated, the treatment was associated with changes in the expression levels of PI3K and Akt, suggesting a potential role in promoting cell survival and reducing apoptosis through this pathway.[3]
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies of this compound.
Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Toxicity
| Treatment Group | Cell Viability (%) | Reference |
| Control | 100 | [1] |
| Glutamate (B1630785) (150 µM) | ~50 | [1] |
| This compound + Glutamate | Significantly higher than Glutamate alone | [1] |
| bFGF + Glutamate | Significantly higher than Glutamate alone | [1] |
| PD166866 + this compound + Glutamate | Similar to Glutamate alone | [1] |
| PD98059 + this compound + Glutamate | Similar to Glutamate alone | [1] |
Table 2: Effect of this compound on Protein Expression in a Spinal Cord Injury Model
| Protein | SCI Group | SCI + this compound (5 mg/kg) | Reference |
| IκB-α | Decreased | Restored towards control levels | [3] |
| NF-κB | Increased | Diminished | [3] |
| iNOS | Increased | Reduced | [3] |
| COX-2 | Increased | Reduced | [3] |
| PI3K | Decreased | Modulated | [3] |
| Akt | Decreased | Modulated | [3] |
Experimental Protocols
Primary Cerebrocortical Neuron Culture and Glutamate Toxicity Assay
-
Cell Culture: Primary cerebrocortical neurons are prepared from rat embryos and cultured in a suitable medium.
-
Drug Treatment: Cultures are pretreated with this compound or bFGF for 24 hours. For inhibitor studies, cultures are pre-incubated with PD166866 (FGFR-1 inhibitor) or PD98059 (MEK inhibitor) for 30 minutes before the addition of this compound or bFGF.[1]
-
Glutamate Exposure: Neurons are exposed to glutamate (e.g., 150 µM) for 24 hours to induce excitotoxicity.[1]
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Western Blot Analysis for Protein Phosphorylation and Expression
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated FGFR-1, ERK1/2, total ERK1/2, IκB-α, NF-κB, iNOS, COX-2, PI3K, Akt) followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Current Status and Future Directions
The available data strongly support the preclinical efficacy of this compound as a neuroprotective and anti-inflammatory agent. Its mechanism of action, centered on the activation of the FGFR-1 pathway, offers a promising therapeutic strategy for a range of neurological disorders characterized by excitotoxicity and neuroinflammation, such as stroke, spinal cord injury, and neurodegenerative diseases like Parkinson's disease.[1][3][4]
Currently, there is no publicly available information on clinical trials for this compound. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicology: Comprehensive safety and toxicology studies in relevant animal models to establish a safe dose for potential human trials.
-
Efficacy in a Broader Range of Models: Evaluating the efficacy of this compound in other models of neurodegenerative diseases.
-
Biomarker Development: Identifying biomarkers to monitor the engagement of the FGFR-1 pathway and the therapeutic response to this compound in future clinical studies.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to SUN11602 for Neuronal Survival Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SUN11602, a novel synthetic compound with significant potential in the field of neuroprotection. We will explore its mechanism of action, summarize key preclinical data from various neurological disorder models, and provide detailed experimental protocols for its study.
Introduction
This compound, with the chemical name 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide, is a small molecule that acts as a mimetic of basic fibroblast growth factor (bFGF).[1] bFGF is a potent neurotrophic factor known to support the survival and function of various neurons, but its therapeutic application is limited by undesirable side effects.[2][3] this compound offers a promising alternative, demonstrating bFGF-like neuroprotective activities with a potentially better safety and pharmacokinetic profile.[2][3] It has been shown to prevent neuronal death in models of glutamate (B1630785) excitotoxicity, spinal cord injury (SCI), Parkinson's disease (PD), and Alzheimer's disease (AD), making it a valuable tool for neuronal survival studies.[2][4]
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism that mimics the natural signaling pathways of bFGF. The core of its action involves the activation of the FGF receptor-1 (FGFR-1) and subsequent downstream cascades that regulate calcium homeostasis, inflammation, and the expression of endogenous neurotrophic factors.
Core Signaling: The FGFR-1/MEK/ERK Pathway
The primary mechanism of this compound begins with the activation of FGFR-1.[4] This interaction triggers the phosphorylation of the receptor's intracellular tyrosine kinase domain, initiating a downstream signaling cascade.[4] A crucial component of this cascade is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][4] The activation of FGFR-1 leads to the phosphorylation and activation of MEK, which in turn phosphorylates ERK-1/2.[4] Activated ERK-1/2 translocates to the nucleus to regulate gene expression.[4]
A key target gene is CALB1, which codes for the calcium-binding protein Calbindin-D28k.[2][4] Upregulation of Calbindin-D28k is a critical step in the neuroprotective action of this compound.[1][4] The entire process, from receptor activation to neuronal survival, is dependent on this pathway, as demonstrated by experiments where the neuroprotective effects of this compound were abolished by specific inhibitors of FGFR-1 (PD166866) and MEK (PD98059).[1][4]
Regulation of Calcium Homeostasis
A central feature of this compound's neuroprotective capability is its ability to maintain intracellular calcium (Ca²⁺) homeostasis, primarily through the upregulation of Calbindin-D28k.[2][4] In excitotoxic conditions, such as those induced by excessive glutamate, an uncontrolled influx of Ca²⁺ leads to neuronal death.[4] Calbindin-D28k acts as a calcium buffer and sensor, sequestering excess intracellular Ca²⁺ and preventing the activation of downstream death pathways.[2][4] Studies using cerebrocortical neurons from wild-type and Calbindin-knockout (Calb–/–) mice confirmed this mechanism.[4] In wild-type mice, this compound suppressed the glutamate-induced rise in intracellular Ca²⁺ and promoted survival.[4] In contrast, these protective effects were completely abolished in neurons from Calb–/– mice, highlighting the indispensable role of Calbindin-D28k.[4]
Upregulation of Neurotrophic Factors via CREB
Beyond the direct ERK pathway, this compound also enhances neuronal survival by boosting the expression of endogenous neurotrophic factors.[2] In a mouse model of spinal cord injury, treatment with this compound led to a significant increase in the phosphorylation of the transcription factor CREB (cAMP-responsive element-binding protein).[2] Phosphorylated CREB (p-CREB) is a key regulator of genes involved in neuronal survival and plasticity.[2] The this compound-induced increase in p-CREB resulted in the upregulation of crucial neurotrophins, including brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and neurotrophin-3 (NT-3).[2] This suggests that this compound not only provides direct protection but also restores the depleted supply of the brain's own protective factors.[2]
Anti-Inflammatory Effects
Neuroinflammation is a common pathological feature of neurodegenerative diseases and acute CNS injury.[2][3] this compound has demonstrated significant anti-inflammatory activity. In SCI and PD models, this compound treatment modulated the NF-κB pathway, a key regulator of inflammation.[2][5] It restored levels of the inhibitory protein IκB-α while reducing the expression of NF-κB, thereby dampening the inflammatory cascade.[2] This led to decreased expression of pro-inflammatory markers like iNOS and COX-2.[2] Furthermore, this compound was shown to reduce the activation of glial cells (astrocytes and microglia), which are key mediators of neuroinflammation.[2][3]
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key molecular pathways activated by this compound.
Caption: Core neuroprotective pathway of this compound via FGFR-1, MEK/ERK, and Calbindin-D28k.
Caption: this compound upregulates neurotrophic factors via the CREB signaling pathway.
Caption: Anti-inflammatory and protective effects of this compound in CNS injury models.
Summary of Preclinical Efficacy Data
The neuroprotective effects of this compound have been quantified in various preclinical models. The tables below summarize these findings.
Table 1: In Vitro Neuroprotection Against Glutamate Excitotoxicity
| Model System | Treatment | Key Findings | Citation |
| Primary rat cerebrocortical neurons | This compound | Prevents glutamate-induced neuronal death in a concentration-dependent manner, comparable to bFGF. | [4] |
| Primary rat cerebrocortical neurons | This compound + PD166866 (FGFR-1 inhibitor) | The neuroprotective effect of this compound is abolished. | [1][4] |
| Primary rat cerebrocortical neurons | This compound + PD98059 (MEK inhibitor) | The neuroprotective effect of this compound is abolished. | [1][4] |
| Primary neurons from wild-type (WT) mice | This compound | Protects against glutamate toxicity and suppresses the rise in intracellular Ca²⁺. | [4] |
| Primary neurons from Calbindin-knockout (Calb–/–) mice | This compound | Neuroprotective effects are completely abolished, demonstrating the critical role of Calbindin-D28k. | [4] |
Table 2: In Vivo Efficacy in Neurological Disorder Models
| Disorder Model | Animal | Dosing Regimen | Key Outcomes | Citation |
| Spinal Cord Injury (SCI) | Mouse | 1, 2.5, and 5 mg/kg, oral, daily for 3 days | - 5 mg/kg dose significantly restored motor function. - Reduced neuroinflammation (glial activation, NF-κB). - Restored myelinization. - Upregulated p-CREB, BDNF, GDNF, and NT-3. | [2] |
| Parkinson's Disease (MPTP-induced) | Mouse | 1, 2.5, and 5 mg/kg, oral gavage, daily for 7 days | - Attenuated neuroinflammatory state (glial activation, NF-κB, cytokines). - Rebalanced Ca²⁺ overload by regulating Ca²⁺-binding proteins. - Inhibited the apoptotic cascade. | [3][5] |
| Alzheimer's Disease | Rat | 10 mg/kg | Reduces cognitive deficits induced by Aβ(1-40) and ibotenic acid injection. |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.
In Vitro Glutamate Excitotoxicity Model
This protocol is adapted from studies on primary cerebrocortical neurons.[1][4]
-
Cell Culture : Primary cerebrocortical neurons are prepared from rat embryos (E17-E18) and plated on poly-L-lysine-coated plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Pre-treatment : After 7-10 days in culture, neurons are pre-treated with this compound or bFGF at various concentrations for 24 hours. For inhibitor studies, specific inhibitors (e.g., 0.3 µM PD166866 or PD98059) are added 30 minutes prior to this compound treatment.
-
Glutamate Challenge : Neurons are exposed to toxic concentrations of glutamate (e.g., 50-150 µM) for an additional 24 hours.
-
Viability Assessment : Neuronal survival is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and cell viability is expressed as a percentage relative to control cultures not exposed to glutamate.
-
Calcium Imaging : To measure intracellular Ca²⁺ levels, cells are loaded with a fluorescent Ca²⁺ indicator (e.g., fluo 3-AM). Fluorescence changes are monitored using a confocal microscope following glutamate stimulation.[4]
In Vivo Spinal Cord Injury (SCI) Model
This protocol is based on a subacute mouse model of SCI.[2]
-
Animal Model : Adult mice are anesthetized. A laminectomy is performed at the thoracic level (T5-T8). SCI is induced by extradural compression of the spinal cord using an aneurysm clip (e.g., 24 g closing force) for 1 minute. Sham-operated animals undergo laminectomy without compression.
-
Drug Administration : this compound is administered orally at doses of 1, 2.5, and 5 mg/kg. The first dose is given post-injury, and administration continues once daily for the duration of the experiment (e.g., 3 days).
-
Behavioral Assessment : Motor function is evaluated daily using an open-field test like the Basso Mouse Scale (BMS) for locomotion.[2]
-
Tissue Collection and Analysis : At the end of the treatment period, animals are euthanized, and spinal cord tissues are collected.
-
Histology : Tissue sections are stained with Luxol Fast Blue (LFB) to assess the degree of myelination/demyelination.[2]
-
Immunohistochemistry/Western Blot : Tissues are analyzed for protein expression levels of inflammatory markers (GFAP, IBA-1, NF-κB), signaling molecules (p-CREB), and neurotrophic factors (BDNF, GDNF).[2]
-
Caption: General experimental workflow for evaluating this compound in vitro and in vivo.
Summary and Future Directions
This compound is a potent neuroprotective agent that mimics the beneficial effects of bFGF through the activation of the FGFR-1 signaling pathway. Its mechanism involves the upregulation of Calbindin-D28k to maintain calcium homeostasis, the CREB-mediated expression of neurotrophic factors, and the suppression of neuroinflammatory pathways. Preclinical data robustly supports its efficacy in models of both acute injury and chronic neurodegeneration.
Future research should focus on:
-
Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Conducting long-term efficacy and safety studies in chronic neurodegenerative models.
-
Investigating its potential in other neurological conditions characterized by neuronal loss and inflammation.
-
Exploring the potential for combination therapies with other neuroprotective agents.
Given its multi-target mechanism and promising preclinical results, this compound represents a significant candidate for further development as a therapeutic for a range of debilitating neurological disorders.
References
- 1. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of SUN11602
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel, small molecule, aniline (B41778) compound that has garnered significant interest in preclinical research for its potent neuroprotective properties. It functions as a mimetic of basic fibroblast growth factor (bFGF), a well-established neurotrophic factor, without sharing its protein structure. This attribute allows for oral bioavailability, making it a promising candidate for therapeutic development in various neurological disorders. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, mirroring the downstream effects of bFGF.[1][2][3] Unlike bFGF, this compound does not bind to the extracellular domain of FGFR-1 but is thought to interact with its cytosolic tyrosine kinase domain, initiating a phosphorylation cascade.[1][4] This activation leads to the upregulation of key survival and protective proteins, most notably Calbindin-D28k (Calb), which plays a critical role in maintaining intracellular calcium homeostasis and mitigating excitotoxicity.[1][5]
Signaling Pathway of this compound
The primary signaling cascade initiated by this compound involves the activation of the FGFR-1-MEK/ERK pathway. This pathway is crucial for its neuroprotective effects. The key steps are outlined below:
-
FGFR-1 Activation: this compound promotes the phosphorylation of the FGFR-1 tyrosine kinase domain.[1][5]
-
MEK/ERK Phosphorylation: Activated FGFR-1 subsequently leads to the phosphorylation and activation of Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase 1/2 (ERK1/2).[1][5]
-
Gene Expression: The activated ERK1/2 translocates to the nucleus and upregulates the gene expression of CALB1, the gene encoding Calbindin-D28k.[1][5]
-
Neuroprotection: The resulting increase in Calbindin-D28k protein enhances the neuron's capacity to buffer intracellular calcium, thereby protecting it from glutamate-induced excitotoxicity and subsequent cell death.[1][4][6]
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in several preclinical models. The tables below summarize key findings from in vitro and in vivo studies.
In Vitro Neuroprotection against Glutamate (B1630785) Toxicity
| Treatment Group | Cell Viability (% of Control) | Statistical Significance (vs. Glutamate) | Reference |
| Control | 100 | - | [1] |
| Glutamate (150 µM) | ~45 | - | [1] |
| This compound (0.1 µM) + Glutamate | ~60 | p < 0.01 | [1] |
| This compound (0.3 µM) + Glutamate | ~75 | p < 0.001 | [1] |
| This compound (1 µM) + Glutamate | ~85 | p < 0.001 | [1] |
| bFGF (5 ng/mL) + Glutamate | ~70 | p < 0.001 | [1] |
| bFGF (10 ng/mL) + Glutamate | ~80 | p < 0.001 | [1] |
| PD166866 (FGFR-1 Inhibitor) + this compound + Glutamate | ~45 | Not significant | [1] |
| PD98059 (MEK Inhibitor) + this compound + Glutamate | ~45 | Not significant | [1] |
In Vivo Efficacy in a Mouse Model of Spinal Cord Injury (SCI)
| Treatment Group (Oral Administration) | BMS Motor Function Score (at 10 days post-SCI) | Statistical Significance (vs. SCI) | Reference |
| Sham | ~9 (Normal) | - | [7] |
| SCI + Vehicle | ~2 | - | [7] |
| SCI + this compound (1 mg/kg) | ~2.5 | Not significant | [7] |
| SCI + this compound (2.5 mg/kg) | ~3 | Not significant | [7] |
| SCI + this compound (5 mg/kg) | ~5.5 | p < 0.01 | [7] |
In Vivo Efficacy in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group (Oral Administration) | Striatal Dopamine Levels (% of Sham) | Statistical Significance (vs. MPTP) | Reference |
| Sham | 100 | - | [8] |
| MPTP + Vehicle | ~20 | - | [8] |
| MPTP + this compound (1 mg/kg) | ~25 | Not significant | [8] |
| MPTP + this compound (2.5 mg/kg) | ~60 | p < 0.05 | [8] |
| MPTP + this compound (5 mg/kg) | ~65 | p < 0.01 | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key experiments involving this compound.
In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture: Primary cerebrocortical neurons are prepared from rat embryos and cultured for 10 days.
-
Pre-treatment:
-
Glutamate-Induced Toxicity: Neurons are exposed to 150 µM glutamate for an additional 24 hours to induce excitotoxic cell death.[1]
-
Viability Assessment: Cell viability is quantified using a standard (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide (MTT) assay.[1]
In Vivo Spinal Cord Injury (SCI) Model
This protocol evaluates the therapeutic efficacy of this compound in a mouse model of traumatic SCI.
Methodology:
-
Animal Model: An SCI is induced in mice via extradural compression of the spinal cord.[7]
-
Drug Administration:
-
Behavioral Assessment: Motor function is assessed daily for 10 days using the Basso Mouse Scale (BMS).[7]
-
Histological and Molecular Analysis:
-
At the end of the study period, spinal cord tissue is collected.
-
Analyses include histological staining to assess tissue damage and Western blotting to measure levels of inflammatory markers (e.g., NF-κB, iNOS, COX-2), glial activation markers (GFAP, IBA-1), and calcium-binding proteins (Calbindin, S-100β).[7]
-
Western Blotting for Protein Phosphorylation
This protocol is used to detect the activation of the FGFR-1/MEK/ERK signaling pathway.
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time, cultured neurons are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of FGFR-1 and ERK1/2.
-
Antibodies against total FGFR-1 and ERK1/2 are used on separate blots or after stripping to normalize for protein loading.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a compelling small molecule with significant potential in basic and translational neuroscience research. Its ability to mimic the neuroprotective effects of bFGF through a well-defined signaling pathway, coupled with its oral bioavailability, makes it an invaluable tool for studying neuroprotective mechanisms and a promising candidate for further development. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the applications of this compound in various models of neurological injury and disease.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | FGFR | ERK | TargetMol [targetmol.com]
- 4. scispace.com [scispace.com]
- 5. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SUN11602 Protocol for In Vitro Neuronal Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel small molecule that has demonstrated significant neuroprotective properties in preclinical studies. It acts as a mimic of basic fibroblast growth factor (bFGF), a potent neurotrophic factor, by activating similar intracellular signaling pathways that promote neuronal survival and resilience against excitotoxic insults.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro primary neuronal cultures, intended for researchers in neuroscience, drug discovery, and related fields.
Mechanism of Action
This compound exerts its neuroprotective effects by initiating a signaling cascade that culminates in the enhanced expression of the calcium-binding protein calbindin-D28k (Calb).[1][2][3] This process helps neurons maintain intracellular calcium homeostasis, a critical factor in surviving excitotoxic conditions, such as those induced by excessive glutamate (B1630785).[1][2] The key steps in the signaling pathway are as follows:
-
FGFR-1 Activation: this compound directly or indirectly triggers the phosphorylation of the fibroblast growth factor receptor-1 (FGFR-1).[1][4]
-
MAPK/ERK Pathway Activation: The phosphorylation of FGFR-1 leads to the subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, specifically the phosphorylation of ERK-1/2.[1][2]
-
Upregulation of Calbindin-D28k: The activated MAPK/ERK pathway promotes the transcription and translation of the CALB1 gene, leading to increased levels of the Calb protein.[1][2]
-
Calcium Homeostasis and Neuroprotection: Calb acts as a calcium buffer, sequestering excess intracellular calcium and thereby preventing the downstream cytotoxic effects of glutamate-induced excitotoxicity.[1][2][3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Protocols
The following protocols are based on methodologies described in published studies investigating this compound.[1]
Primary Rat Cerebrocortical Neuron Culture
This protocol outlines the basic procedure for establishing primary neuronal cultures from rat embryos.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E17-E18)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-L-lysine
-
Neurobasal medium
-
B-27 supplement
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL poly-L-lysine in sterile water for at least 1 hour at 37°C.[5]
-
Aspirate the poly-L-lysine solution and wash the surfaces three times with sterile water.[5]
-
Allow the surfaces to dry completely.
-
(Optional but recommended for enhanced neuronal attachment and health) Coat the poly-L-lysine treated surfaces with 10 µg/mL laminin in sterile PBS and incubate overnight at 4°C.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Isolate the embryos and dissect the cerebral cortices.
-
Remove the meninges from the cortical tissue.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a tube containing 0.25% trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Stop the trypsinization by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.[6]
-
-
Cell Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm^2 on the pre-coated culture plates.[5][6]
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 2-3 days.
-
Experiments are typically performed on cultures that have been maintained for 7-10 days in vitro (DIV).
-
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is used to assess the protective effects of this compound against glutamate-induced neuronal death.
Materials:
-
Primary neuronal cultures (7-10 DIV)
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent (e.g., XTT)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium
Procedure:
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute this compound to the desired final concentrations in culture medium.
-
Replace the existing medium in the neuronal cultures with the medium containing this compound.
-
Incubate the cultures for 24 hours.
-
-
Glutamate Exposure:
-
Assessment of Cell Viability (MTT Assay):
-
Remove the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cultures.
-
Workflow for Neuroprotection Assay
Caption: Experimental workflow for the neuroprotection assay.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on this compound, providing a clear comparison of its effects.
Table 1: Neuroprotective Effects of this compound against Glutamate Toxicity
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 |
| Glutamate (150 µM) | - | ~50 |
| This compound + Glutamate | 1 µM | Increased |
| This compound + Glutamate | 10 µM | Significantly Increased |
| This compound + Glutamate | 30 µM | Maximally Increased |
Note: Specific percentages for this compound's effects are not explicitly stated in the abstracts, but a concentration-dependent protective effect is consistently reported.[1][3]
Table 2: Effect of Pathway Inhibitors on this compound-Mediated Neuroprotection
| Pre-treatment | Inhibitor Concentration | Subsequent Treatment | Effect on Neuroprotection |
| PD166866 (FGFR-1 inhibitor) | 0.3 µM | This compound + Glutamate | Abolished |
| PD98059 (MEK inhibitor) | 0.3 µM | This compound + Glutamate | Abolished |
| PD98059 (MEK inhibitor) | 1 µM | This compound + Glutamate | Abolished |
| PD98059 (MEK inhibitor) | 3 µM | This compound + Glutamate | Abolished |
| Actinomycin D (Transcription inhibitor) | 1 µg/mL | This compound + Glutamate | Abolished |
| Cycloheximide (Protein synthesis inhibitor) | 1 µg/mL | This compound + Glutamate | Abolished |
This table demonstrates that the neuroprotective effects of this compound are dependent on the FGFR-1/MEK/ERK signaling pathway and require de novo transcription and translation.[1][3]
Conclusion
This compound represents a promising small molecule for neuroprotection with a well-defined mechanism of action that mimics the beneficial effects of bFGF. The protocols and data presented here provide a comprehensive guide for researchers to investigate the potential of this compound in various in vitro models of neuronal injury and neurodegenerative diseases. The provided methodologies for neuronal culture, neuroprotection assays, and the summary of its signaling-dependent effects should facilitate further research and development in this area.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury [mdpi.com]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SUN11602 in Glutamate Toxicity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SUN11602 is a novel synthetic small molecule that has demonstrated significant neuroprotective effects in models of glutamate-induced excitotoxicity.[1] It functions as a mimetic of basic fibroblast growth factor (bFGF), offering a promising therapeutic strategy for neurodegenerative conditions where glutamate (B1630785) excitotoxicity is a key pathological mechanism.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro glutamate toxicity models, based on established research.
Mechanism of Action:
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway.[1][3] Unlike bFGF, this compound does not bind to the extracellular domain of the receptor but is thought to directly or indirectly trigger the phosphorylation of the cytosolic domain.[3] This initiates a downstream cascade involving the phosphorylation of Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) kinase (MEK) and subsequently ERK1/2.[1][3] The activation of this pathway leads to the increased gene expression of calbindin-D28k (CALB1), a calcium-binding protein.[1][3] By upregulating calbindin-D28k, this compound helps to stabilize intracellular calcium (Ca2+) homeostasis, thereby protecting neurons from glutamate-induced cell death.[1][4]
Signaling Pathway of this compound-mediated Neuroprotection:
Caption: Signaling pathway of this compound in glutamate toxicity.
Experimental Protocols
1. In Vitro Glutamate Toxicity Model Using Primary Neuronal Cultures
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cerebrocortical neurons.
Materials:
-
Primary rat cerebrocortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Glutamate
-
PD166866 (FGFR-1 inhibitor, optional)
-
PD98059 (MEK inhibitor, optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Experimental Workflow:
Caption: Workflow for assessing this compound neuroprotection.
Procedure:
-
Cell Culture: Culture primary rat cerebrocortical neurons in multi-well plates for 10 days to allow for maturation.[3]
-
This compound Pre-treatment: One day prior to inducing glutamate toxicity, treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 0.3, and 1 µM).[3] A positive control of bFGF (e.g., 5 and 10 ng/mL) can be included.[3]
-
Induction of Glutamate Toxicity: After the 24-hour pre-treatment with this compound, expose the cultures to glutamate (e.g., 50 µM, 100 µM, or 150 µM) for another 24 hours to induce excitotoxic cell death.[3] The optimal glutamate concentration should be determined based on the specific culture conditions to achieve approximately 50% cell death in control wells.[3]
-
Assessment of Cell Viability (MTT Assay):
-
Following the glutamate exposure, remove the medium and incubate the cells with MTT solution (0.5 mg/mL in PBS) for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cultures.
-
Optional Steps for Mechanistic Studies:
-
To confirm the involvement of the FGFR-1 and MEK/ERK pathways, pre-treat separate sets of cultures with PD166866 (an FGFR-1 inhibitor) or PD98059 (a MEK inhibitor) for 30 minutes before adding this compound.[1][3]
2. Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the this compound signaling cascade.
Procedure:
-
Cell Treatment: Treat mature primary neuronal cultures with this compound (e.g., 10 or 100 µM) or bFGF (e.g., 10 ng/mL) for 20 minutes.[3]
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
The ratio of p-ERK1/2 to total ERK1/2 indicates the level of pathway activation.
-
Quantitative Data Summary
The following tables summarize the reported quantitative data on the neuroprotective effects of this compound in glutamate toxicity models.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Cell Death
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| Glutamate | 150 µM | ~50% |
| This compound + Glutamate | 0.1 µM | Significantly increased vs. Glutamate alone |
| This compound + Glutamate | 0.3 µM | Significantly increased vs. Glutamate alone |
| This compound + Glutamate | 1 µM | Significantly increased vs. Glutamate alone |
| bFGF + Glutamate | 5 ng/mL | Significantly increased vs. Glutamate alone |
| bFGF + Glutamate | 10 ng/mL | Significantly increased vs. Glutamate alone |
Data is compiled from studies using primary rat cerebrocortical neurons and MTT assays.[3]
Table 2: Effect of Pathway Inhibitors on this compound-Mediated Neuroprotection
| Treatment Group | Cell Viability (% of Control) |
| This compound + Glutamate | Neuroprotective effect observed |
| PD98059 + this compound + Glutamate | Neuroprotective effect abolished |
| PD166866 + this compound + Glutamate | Neuroprotective effect abolished |
This table illustrates that the neuroprotective effect of this compound is dependent on the MEK/ERK and FGFR-1 signaling pathways.[1][3]
This compound represents a promising small molecule for the treatment of neurodegenerative diseases characterized by glutamate excitotoxicity. Its ability to activate the FGFR-1/MEK/ERK signaling pathway and enhance intracellular calcium buffering provides a robust mechanism for neuronal protection. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro models of glutamate toxicity.
References
- 1. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: SUN11602 in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a small molecule mimetic of basic fibroblast growth factor (bFGF) that has demonstrated significant neuroprotective effects in preclinical models of neurological damage, including spinal cord injury (SCI).[1][2] Unlike bFGF, this compound offers the advantage of being a synthetic compound with a favorable pharmacokinetic profile, capable of oral administration.[2] Research indicates that this compound exerts its therapeutic effects by modulating key signaling pathways involved in neuronal survival, inflammation, and calcium homeostasis, making it a promising candidate for further investigation in the context of SCI.[2][3]
Mechanism of Action
This compound mimics the neuroprotective activities of bFGF by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1).[3] This activation triggers downstream signaling cascades, including the ERK1/2 and PI3K/Akt pathways, which are crucial for promoting cell survival and reducing apoptosis.[3][4] A key mechanism of this compound-mediated neuroprotection is the upregulation of calbindin-D28k, a calcium-binding protein that helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity, a major contributor to secondary injury in SCI.[2][3] Furthermore, this compound has been shown to attenuate the inflammatory response following SCI by modulating the NF-κB pathway and reducing the activation of microglia and astrocytes.[2]
Preclinical Applications in Spinal Cord Injury
Preclinical studies using a mouse model of spinal cord injury have demonstrated the therapeutic potential of this compound. Oral administration of this compound has been shown to improve motor function, reduce tissue damage, and mitigate the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound in a mouse model of spinal cord injury.
Table 1: Effect of this compound on Motor Function Recovery (Basso Mouse Scale - BMS) [2]
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 | Day 10 |
| Sham | 9.0 ± 0.0 | 9.0 ± 0.0 | 9.0 ± 0.0 | 9.0 ± 0.0 | 9.0 ± 0.0 |
| SCI + Vehicle | 0.5 ± 0.5 | 1.0 ± 0.0 | 1.5 ± 0.5 | 2.0 ± 0.0 | 2.5 ± 0.5 |
| SCI + this compound (1 mg/kg) | 0.5 ± 0.5 | 1.0 ± 0.0 | 1.5 ± 0.5 | 2.0 ± 0.0 | 2.5 ± 0.5 |
| SCI + this compound (2.5 mg/kg) | 0.5 ± 0.5 | 1.0 ± 0.0 | 1.5 ± 0.5 | 2.0 ± 0.0 | 2.5 ± 0.5 |
| SCI + this compound (5 mg/kg) | 1.5 ± 0.5 | 2.5 ± 0.5 | 3.5 ± 0.5 | 4.5 ± 0.5 | 5.5 ± 0.5 * |
* p < 0.001 vs. SCI + Vehicle. Data are presented as mean ± SD.
Table 2: Effect of this compound on Neuroinflammatory Markers [2]
| Marker | SCI + Vehicle | SCI + this compound (5 mg/kg) |
| MPO Activity (U/g tissue) | High | Reduced |
| GFAP Positive Cells | Increased | Decreased |
| IBA-1 Positive Cells | Increased | Decreased |
| NF-κB p65 Expression | Increased | Reduced |
| iNOS Expression | Increased | Reduced |
| COX-2 Expression | Increased | Reduced |
* p < 0.001 vs. SCI + Vehicle.
Table 3: Effect of this compound on Signaling Pathways and Calcium Homeostasis [2]
| Molecule | SCI + Vehicle | SCI + this compound (5 mg/kg) |
| p-PI3K Expression | Decreased | Restored |
| p-Akt Expression | Decreased | Restored |
| Calbindin-D28k Expression | Decreased | Upregulated * |
* p < 0.001 vs. SCI + Vehicle.
Experimental Protocols
In Vivo Spinal Cord Injury Model and this compound Administration
This protocol describes the induction of a contusive spinal cord injury in mice and the subsequent oral administration of this compound.
Materials:
-
Adult male CD-1 mice (25-30 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Infinite Horizon (IH) impactor device
-
This compound (Tocris Bioscience)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heating pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the dorsal surface over the thoracic spine.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision over the thoracic vertebrae.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.
-
-
Spinal Cord Injury Induction:
-
Position the IH impactor tip over the exposed spinal cord.
-
Induce a contusive injury with a predetermined force (e.g., 50 kdyn).
-
Confirm successful injury by observing a brief twitch of the hind limbs.
-
-
Post-operative Care:
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics as required.
-
Place the animal on a heating pad to maintain body temperature during recovery.
-
Provide manual bladder expression twice daily until bladder function returns.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Beginning 24 hours post-injury, administer this compound or vehicle orally via gavage.
-
A dose of 5 mg/kg has been shown to be effective.[2]
-
Continue daily administration for the desired duration of the study (e.g., 10 days for motor function assessment).[2]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for preclinical SCI studies.
Clinical Trial Status
As of late 2025, there are no registered clinical trials specifically investigating this compound for the treatment of spinal cord injury. However, a similar bFGF mimetic, SUN13837, has undergone a Phase 2 clinical trial for acute cervical spinal cord injury (ASCENT-ASCI study).[1][5] The study did not meet its primary endpoint, but some positive effects on motor scores were observed in certain patient subgroups.[1] This suggests that while further research is needed, this class of compounds holds potential for the treatment of SCI.
Conclusion
This compound is a promising neuroprotective agent with a multi-faceted mechanism of action that addresses key pathological features of spinal cord injury, including neuronal death, neuroinflammation, and calcium dysregulation.[2][3] The preclinical data strongly support its further investigation as a potential therapeutic for SCI. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic utility of this compound in their own studies.
References
- 1. SUN13837 in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Drug Being Tested at Shepherd Center May Improve Mobility after Spinal Cord Injury [news.shepherd.org]
- 4. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] SUN13837 in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for SUN11602 in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2] It has shown significant therapeutic potential in preclinical models of Parkinson's disease (PD) by mitigating neurodegeneration and neuroinflammation.[2][3] These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of Parkinson's disease, along with expected quantitative outcomes and visualizations of the underlying signaling pathways and experimental workflows.
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1), which in turn stimulates the MEK/ERK signaling cascade.[1] This leads to the upregulation of the calcium-binding protein calbindin-D28k, a crucial element for maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.[1][2]
Data Presentation
In Vivo: MPTP-Induced Mouse Model of Parkinson's Disease
The following tables summarize the quantitative data from studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.
Table 1: Behavioral Analysis - Pole Test
| Treatment Group | Time to Turn (s) | Total Time (s) |
| Sham | ~3.5 | ~10 |
| MPTP | ~8.5 | ~25 |
| MPTP + this compound (2.5 mg/kg) | ~6.5 | ~18 |
| MPTP + this compound (5 mg/kg) | ~4.5 | ~12 |
Data are approximate values derived from graphical representations in the cited literature and represent a significant reduction in bradykinesia with this compound treatment.[1]
Table 2: Neurochemical Analysis of Striatal Dopamine (B1211576) and Metabolites
| Treatment Group | Dopamine (% of Sham) | DOPAC (% of Sham) | HVA (% of Sham) |
| Sham | 100 | 100 | 100 |
| MPTP | ~20 | ~20 | ~20 |
| MPTP + this compound (2.5 mg/kg) | ~50 | ~50 | ~50 |
| MPTP + this compound (5 mg/kg) | ~65 | ~65 | ~65 |
DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: homovanillic acid. Data indicate a significant restoration of dopamine and its metabolites with this compound treatment.[1]
Table 3: Immunohistochemical Analysis of Dopamine Transporter (DAT) and α-Synuclein
| Treatment Group | DAT Expression (Arbitrary Units) | α-Synuclein Accumulation (Arbitrary Units) |
| Sham | High | Low |
| MPTP | Low | High |
| MPTP + this compound (2.5 mg/kg) | Intermediate | Intermediate |
| MPTP + this compound (5 mg/kg) | High | Low |
Qualitative assessment from immunohistochemistry indicates a dose-dependent restoration of DAT expression and reduction of α-synuclein accumulation in the substantia nigra with this compound treatment.[1]
In Vitro: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
Table 4: Neuroprotective Effect of this compound Against Glutamate-Induced Neuronal Death
| Treatment Group | Cell Viability (% of Control) |
| Control | 100 |
| Glutamate (150 µM) | ~50 |
| Glutamate + this compound (10 µM) | ~85 |
| Glutamate + this compound (100 µM) | ~95 |
Data demonstrate a concentration-dependent neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary rat cerebrocortical neurons.[1]
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Neuroprotective Effects of SUN11602 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel synthetic small molecule that has demonstrated significant neuroprotective properties. It functions as a mimetic of basic fibroblast growth factor (bFGF), a potent neurotrophic factor.[1][2] The primary mechanism of action of this compound involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the subsequent stimulation of the MEK/ERK signaling pathway.[1][2] This signaling cascade ultimately contributes to the regulation of intracellular calcium homeostasis and the prevention of neuronal death, particularly in response to excitotoxic insults like glutamate (B1630785) exposure.[1][2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] This application note provides a detailed protocol for utilizing the MTT assay to quantify the neuroprotective effects of this compound on neuronal cells.
Data Presentation
The following table structure is recommended for summarizing the quantitative data obtained from an MTT assay evaluating this compound. This format allows for a clear and concise presentation of the results, facilitating comparison between different treatment groups.
| Treatment Group | This compound Conc. (µM) | Glutamate Conc. (µM) | N | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability | IC50/EC50 (µM) |
| Vehicle Control | 0 | 0 | 6 | Value | Value | 100% | N/A |
| Glutamate Only | 0 | 100 | 6 | Value | Value | Value | N/A |
| This compound + Glutamate | 0.1 | 100 | 6 | Value | Value | Value | Value |
| This compound + Glutamate | 1 | 100 | 6 | Value | Value | Value | Value |
| This compound + Glutamate | 10 | 100 | 6 | Value | Value | Value | Value |
| This compound Only | 10 | 0 | 6 | Value | Value | Value | N/A |
N represents the number of replicates. % Cell Viability is calculated relative to the vehicle control. IC50/EC50 is the concentration of this compound that results in 50% inhibition of cell death or 50% effective protection, respectively.
Experimental Protocols
This protocol is adapted from methodologies used in the study of neuroprotective agents and is specifically tailored for the evaluation of this compound.[1]
Materials
-
This compound
-
Primary cerebrocortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)
-
96-well tissue culture plates, clear, flat-bottom
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO))
-
Multi-well spectrophotometer (plate reader)
Procedure
1. Cell Seeding:
-
Harvest and count the neuronal cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of the vehicle (e.g., DMSO or PBS) used to dissolve this compound.
-
Positive Control (Optional): A known neuroprotective agent.
-
-
Incubate the plate for the desired pretreatment period (e.g., 24 hours).[1]
3. Induction of Cytotoxicity (e.g., Glutamate Excitotoxicity):
-
Following the pretreatment with this compound, introduce the cytotoxic agent. For example, to model excitotoxicity, add a final concentration of glutamate (e.g., 75-150 µM) to the appropriate wells.[1]
-
Include a "Glutamate Only" control group (cells not pretreated with this compound but exposed to glutamate).
-
Incubate the plate for the duration of the cytotoxic insult (e.g., 24 hours).
4. MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate at 37°C for 15 minutes to 4 hours.[1] The optimal incubation time may vary depending on the cell type and density and should be determined empirically. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]
5. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[5][7] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
The absorbance values are directly proportional to the number of viable cells.
6. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % cell viability against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating this compound neuroprotection.
This compound Signaling Pathway
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of ERK1/2 Phosphorylation upon SUN11602 Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
SUN11602 is a novel synthetic aniline (B41778) compound that functions as a mimetic of basic fibroblast growth factor (bFGF).[1][2] It has demonstrated neuroprotective effects by activating intracellular signaling pathways crucial for cell survival and response to excitotoxic injury.[1][2] A key pathway activated by this compound is the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1]
The phosphorylation of ERK1 at Threonine 202 (Thr202) and Tyrosine 204 (Tyr204) and ERK2 at Thr185 and Tyr187 is a critical event, signifying their activation. Activated ERK1/2 (p-ERK) translocates to the nucleus to phosphorylate transcription factors, regulating the expression of genes involved in cellular proliferation, differentiation, and survival.[3][4] Therefore, measuring the levels of p-ERK is a reliable method to quantify the activation of the MAPK/ERK pathway in response to stimuli like this compound.
This document provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of ERK1/2 in cell cultures following stimulation with this compound.
This compound Signaling Pathway
This compound exerts its effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1). This initiates a downstream phosphorylation cascade involving MEK1/2 (also known as MAP2K1/2), which in turn dually phosphorylates and activates ERK1/2.[1][2] This activation can be blocked by specific inhibitors, such as PD98059, which targets MEK, thereby preventing ERK phosphorylation and downstream effects.[1]
Caption: this compound-induced MAPK/ERK signaling cascade.
Experimental Workflow
The procedure involves stimulating cultured cells with this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring them to a membrane, and probing with specific antibodies to detect phosphorylated ERK1/2. The membrane is then stripped and re-probed for total ERK1/2 to normalize the data and ensure equal protein loading.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
A. Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Lines | e.g., PC-12, SH-SY5Y, primary cortical neurons |
| This compound | Stock solution in DMSO or appropriate solvent |
| MEK Inhibitor | PD98059 (for specificity control) |
| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitor cocktails |
| Protein Assay | BCA Protein Assay Kit |
| Sample Buffer | 4X Laemmli Sample Buffer |
| SDS-PAGE Gels | 4-20% or 10% Tris-Glycine precast gels |
| Transfer Membrane | Polyvinylidene difluoride (PVDF) membrane, 0.45 µm |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |
| Primary Antibodies | See Table 2 for details |
| Secondary Antibody | HRP-conjugated Goat Anti-Rabbit IgG or Goat Anti-Mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
| Stripping Buffer | Glycine-HCl based stripping buffer, pH 2.2 |
B. Step-by-Step Protocol
1. Cell Culture and Stimulation
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation, if required, to reduce basal p-ERK levels.
-
Prepare treatment conditions:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 1 µM, 10 µM, 100 µM)
-
Specificity Control: Pre-treat cells with a MEK inhibitor (e.g., 20 µM PD98059) for 30-60 minutes before adding this compound.[1]
-
-
Treat cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.[5]
2. Cell Lysate Preparation [6][7][8]
-
After treatment, place the culture dish on ice and immediately aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
4. SDS-PAGE and Protein Transfer
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate (final protein amount: 20-30 µg per lane).
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a PVDF membrane at 100 V for 60-90 minutes or using a semi-dry transfer system.
5. Immunoblotting [10]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST as recommended) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.
6. Membrane Stripping and Re-probing [9][11]
-
After imaging for p-ERK, wash the membrane with TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST (3 x 10 minutes).
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Repeat the immunoblotting protocol (steps 5.2 - 5.6) using a primary antibody for Total ERK1/2, followed by an antibody for a loading control like β-actin if desired.
Data Presentation and Analysis
Quantitative analysis should be performed using densitometry software (e.g., ImageJ). The signal intensity of the p-ERK bands (44 and 42 kDa) should be normalized to the intensity of the Total ERK bands from the same lane. This ratio corrects for any variations in protein loading.
Table 1: Quantitative Analysis of ERK1/2 Phosphorylation
| Treatment Group | Concentration | Stimulation Time (min) | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 0.1% DMSO | 15 | 1.00 |
| This compound | 10 µM | 5 | Data |
| This compound | 10 µM | 15 | Data |
| This compound | 10 µM | 30 | Data |
| This compound | 100 µM | 15 | Data |
| PD98059 + this compound | 20 µM + 10 µM | 15 | Data |
Users should populate the "Data" fields with their experimental results.
Table 2: Recommended Antibody Specifications
| Target Protein | Specificity | Host / Clonality | Recommended Dilution (WB) | Supplier (Example) | Catalog # (Example) |
| p-ERK1/2 | Thr202/Tyr204 (ERK1) Thr185/Y187 (ERK2) | Rabbit / Polyclonal or Monoclonal | 1:1000 - 1:2000 | Invitrogen | 36-8800[3] |
| Total ERK1/2 | Total ERK1/2 protein | Rabbit / Polyclonal | 1:1000 | Santa Cruz Biotech | sc-292838[5] |
| β-actin (Loading Control) | Total β-actin | Mouse / Monoclonal | 1:1000 - 1:5000 | Santa Cruz Biotech | sc-130656[5] |
| Secondary Ab | Anti-Rabbit IgG, HRP-linked | Goat / Polyclonal | 1:2000 - 1:10000 | Abcam | ab97051[5] |
| Secondary Ab | Anti-Mouse IgG, HRP-linked | Goat / Polyclonal | 1:2000 - 1:10000 | Cell Signaling Tech. | #7076 |
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 4. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 5. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. origene.com [origene.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SUN11602 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602, with the chemical name 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide, is a novel synthetic small molecule that functions as a mimetic of basic fibroblast growth factor (bFGF).[1][2] It has demonstrated significant neuroprotective and anti-inflammatory activities in various preclinical animal models.[3][4] These notes provide a comprehensive overview of the administration of this compound in animal models, including detailed experimental protocols and a summary of its mechanism of action. This compound exerts its effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the subsequent Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] This activation leads to the upregulation of Calbindin-D28k, a calcium-binding protein, which helps in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.[1][2] Additionally, this compound has been shown to modulate neuroinflammation by regulating glial cell activation and the NF-κB pathway.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on this compound administration in different animal models.
| Animal Model | Disease/Injury Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| Murine | MPTP-induced dopaminergic degeneration (Parkinson's Disease model) | Oral gavage | 1 mg/kg, 2.5 mg/kg, and 5 mg/kg (daily) | 7 days | Reduced neuroinflammation, modulated glial activation and the NF-κB pathway, rebalanced Ca2+ overload, and inhibited apoptosis.[3] | [3] |
| Mouse | Subacute Spinal Cord Injury (SCI) | Oral | 1 mg/kg, 2.5 mg/kg, and 5 mg/kg (daily) | 72 hours | Decreased motor alteration, diminished neuroinflammatory state by regulating glial activation and the NF-κB pathway.[4] | [4] |
| Rat | Alzheimer's Disease model (injection of aggregated amyloid-β (1-40) and ibotenic acid) | Not specified | 10 mg/kg | Not specified | Reduced cognitive deficits. | |
| Rat (primary cerebrocortical neurons) | Glutamate-induced neuronal death | In vitro | Not specified | Pretreatment for 24 hours | Prevented glutamate-induced neuronal death.[1] | [1] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model in Mice
This protocol describes the induction of dopaminergic degeneration using MPTP and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle for this compound (e.g., sterile water or saline)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Induction of Nigrostriatal Degeneration: Administer MPTP to mice via intraperitoneal injection at a dose of 80 mg/kg.[3]
-
This compound Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg.[3]
-
This compound Administration: Beginning 24 hours after the first MPTP administration, administer the prepared this compound solutions or vehicle (for the control group) daily via oral gavage.[3]
-
Treatment Duration: Continue the daily administration for 7 consecutive days.[3]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue for histological and biochemical analyses to assess neuroinflammation, apoptosis, and calcium-binding protein levels.[3]
Spinal Cord Injury (SCI) Model in Mice
This protocol details the creation of a subacute SCI model and the subsequent administration of this compound.
Materials:
-
Male mice
-
Surgical instruments for laminectomy
-
Apparatus for extradural compression of the spinal cord
-
This compound
-
Vehicle for this compound
-
Oral gavage needles
-
Standard post-operative care supplies
Procedure:
-
Induction of SCI: Perform a laminectomy to expose the spinal cord. Induce a subacute SCI by extradural compression.
-
This compound Preparation: Prepare oral solutions of this compound at doses of 1, 2.5, and 5 mg/kg.[4]
-
This compound Administration: Administer the prepared this compound solutions or vehicle orally to the mice once daily.[4]
-
Treatment Duration: Continue the daily administration for 72 hours following the SCI procedure.[4]
-
Behavioral and Histological Analysis: Assess motor function using appropriate behavioral tests. After the treatment period, collect spinal cord tissue for analysis of neuroinflammation, glial activation, and the NF-κB pathway.[4]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to neuroprotection and anti-inflammatory effects.
Experimental Workflow for this compound Administration in an MPTP Mouse Model
Caption: Experimental workflow for this compound administration in an MPTP-induced mouse model of Parkinson's disease.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury | MDPI [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of SUN11602
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel, aniline-derived small molecule that acts as a mimetic of basic fibroblast growth factor (bFGF).[1][2][3] It exerts neuroprotective effects by activating the Fibroblast Growth Factor Receptor 1 (FGFR-1) signaling pathway.[1][2] Unlike bFGF, this compound possesses excellent pharmacokinetic properties, including an oral bioavailability exceeding 65% in mice, rats, and dogs, making it a promising therapeutic candidate for neurodegenerative diseases and neuronal injury.[1] These application notes provide detailed protocols for the in vivo delivery of this compound, primarily focusing on oral gavage, which has been successfully utilized in preclinical studies.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter | Model | Treatment Group | Dose (mg/kg) | Outcome | Reference |
| Glial Fibrillary Acidic Protein (GFAP) Positive Cells | MPTP-induced Parkinsonism (CD1 mice) | This compound | 5 | Significant reduction in the number of GFAP positive cells | [1] |
| Ionized calcium-binding adapter molecule 1 (IBA-1) Positive Cells | MPTP-induced Parkinsonism (CD1 mice) | This compound | 5 | Significant reduction in the number of IBA-1 positive cells | [1] |
| p53 Expression | MPTP-induced Parkinsonism (CD1 mice) | This compound | 5 | Significant reduction in p53 levels | [1] |
| Apoptotic Markers | MPTP-induced Parkinsonism (CD1 mice) | This compound | 5 | Reduction in Bax and Caspase-3 expression; Increase in Bcl-2 levels | [4] |
Table 2: Effects of this compound in a Mouse Model of Spinal Cord Injury (SCI)
| Parameter | Model | Treatment Group | Dose (mg/kg) | Outcome | Reference |
| Motor Function Recovery | Extradural compression SCI (mice) | This compound | 5 | Significant restoration of motor function starting from day 1 post-injury | [5] |
| Motor Function Recovery | Extradural compression SCI (mice) | This compound | 1 and 2.5 | Not effective in reducing motor deficits | [5] |
| IBA-1 Positive Cells | Extradural compression SCI (mice) | This compound | 5 | Decreased expression of IBA-1 | [5] |
| Neurotrophin Regulation | Extradural compression SCI (mice) | This compound | 5 | Upregulation of p-CREB, BDNF, GDNF, and NT-3 levels | [5] |
Signaling Pathway
This compound activates the FGFR-1 signaling cascade, which is crucial for its neuroprotective effects. The diagram below illustrates the key components of this pathway.
Experimental Protocols
1. Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a volume of DMSO that constitutes 10% of the final desired volume.
-
Vortex the solution until the this compound is completely dissolved.
-
Add sterile saline to the dissolved this compound solution to reach the final desired concentration. The final concentration of DMSO should be 10%.[1]
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Prepare the dosing solution fresh on the day of administration.
Example Calculation for a 5 mg/kg dose in a 25g mouse (assuming a 100 µL gavage volume):
-
Dose per mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Concentration of dosing solution: 0.125 mg / 0.1 mL = 1.25 mg/mL
-
To prepare 1 mL of dosing solution:
-
Weigh 1.25 mg of this compound.
-
Dissolve in 100 µL of DMSO.
-
Add 900 µL of sterile saline.
-
2. In Vivo Delivery by Oral Gavage in Mice
This protocol provides a standardized procedure for the oral administration of this compound to mice. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) with a rounded tip[6]
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct volume of the dosing solution.
-
Properly restrain the mouse by gently scruffing the back of the neck to immobilize the head. The body should be held firmly to prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark this depth on the needle.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, to one side of the tongue.
-
Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The mouse should swallow the needle.
-
If any resistance is met, do not force the needle. Withdraw and attempt to reinsert.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus (up to the predetermined mark), slowly administer the this compound solution from the syringe.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.
-
3. Experimental Protocol for MPTP-Induced Parkinson's Disease Model
This protocol outlines the induction of Parkinson's disease in mice using MPTP and subsequent treatment with this compound.
Materials and Animals:
-
Adult male CD1 mice[1]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
This compound dosing solution
Procedure:
-
MPTP Administration:
-
Induce nigrostriatal degeneration by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) in saline at 2-hour intervals on a single day. The total dose per mouse is 80 mg/kg.[1]
-
-
This compound Treatment:
-
Endpoint Analysis:
-
At the end of the 7-day treatment period, euthanize the mice.
-
Harvest brains for histological and biochemical analyses, such as immunohistochemistry for GFAP, IBA-1, and p53, and Western blotting for apoptotic markers.[1]
-
4. Experimental Protocol for Spinal Cord Injury (SCI) Model
This protocol provides a general outline for a contusive/compressive SCI model in mice and treatment with this compound.
Materials and Animals:
-
Adult mice (e.g., C57BL/6)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
This compound dosing solution
Procedure:
-
Spinal Cord Injury:
-
Anesthetize the mouse.
-
Perform a laminectomy at the desired thoracic level (e.g., T9) to expose the spinal cord.
-
Induce a moderate contusion or compression injury using a calibrated spinal cord impactor device.[5]
-
-
This compound Treatment:
-
Administer this compound orally by gavage at doses of 1, 2.5, or 5 mg/kg daily for the desired treatment period (e.g., 72 hours).[5]
-
-
Endpoint Analysis:
-
Assess motor function recovery daily using a standardized scale (e.g., Basso Mouse Scale).
-
At the end of the study, euthanize the mice and collect spinal cord tissue for histological (e.g., IBA-1 staining) and molecular (e.g., Western blotting for neurotrophins) analyses.[5]
-
References
- 1. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
SUN11602: Application Notes and Protocols for Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: SUN11602 is a novel synthetic small molecule that acts as a mimetic of basic fibroblast growth factor (bFGF). It has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical models of neurodegenerative diseases and central nervous system (CNS) injuries. This compound exerts its effects primarily through the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, leading to the modulation of key cellular processes involved in neuroinflammation and neuronal survival. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including detailed experimental protocols and quantitative data from relevant studies.
Mechanism of Action
This compound mimics the neuroprotective effects of bFGF by activating the FGFR-1-MEK/ERK signaling pathway.[1] This activation leads to the augmented phosphorylation of FGFR-1 and extracellular signal-regulated kinase-1/2 (ERK-1/2).[1] A key downstream effect of this pathway is the increased expression of the calcium-binding protein Calbindin-D28k (Calb).[1][2] Calbindin-D28k plays a crucial role in maintaining intracellular calcium homeostasis, thereby protecting neurons from excitotoxicity.[1][2]
In the context of neuroinflammation, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) pathway.[3][4] By restoring the levels of IκB-α, an inhibitor of NF-κB, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including various cytokines.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models of neuroinflammation.
Table 1: Effects of this compound on Neuroinflammation Markers in an MPTP-Induced Parkinson's Disease Model [3]
| Marker | Treatment Group | Result | Fold Change vs. MPTP Group |
| IκB-α | MPTP | Degraded | - |
| MPTP + this compound (5 mg/kg) | Significantly restored | ↑ | |
| NF-κB p65 (nuclear) | MPTP | Increased translocation | - |
| MPTP + this compound (5 mg/kg) | Significantly reduced | ↓ | |
| Pro-inflammatory Cytokines | MPTP | Overexpression | - |
| (TNF-α, IL-1β) | MPTP + this compound (5 mg/kg) | Significantly reduced | ↓ |
| Glial Activation | MPTP | Increased | - |
| MPTP + this compound (5 mg/kg) | Modulated | ↓ |
Table 2: Effects of this compound on Neuroinflammation Markers in a Spinal Cord Injury (SCI) Model [4]
| Marker | Treatment Group | Result | Fold Change vs. SCI Group |
| IκB-α | SCI | Low expression | - |
| SCI + this compound (5 mg/kg) | Restored to near baseline | ↑ | |
| NF-κB (nuclear) | SCI | Upregulated | - |
| SCI + this compound (5 mg/kg) | Considerably reduced | ↓ | |
| iNOS | SCI | Highly expressed | - |
| SCI + this compound (5 mg/kg) | Reduced expression | ↓ | |
| COX-2 | SCI | Highly expressed | - |
| SCI + this compound (5 mg/kg) | Reduced expression | ↓ | |
| GFAP+ cells (Astrocytes) | SCI | Increased number | - |
| SCI + this compound (5 mg/kg) | Marked decrease | ↓ | |
| IBA-1+ cells (Microglia) | SCI | High number | - |
| SCI + this compound (5 mg/kg) | Decreased expression | ↓ |
Experimental Protocols
Protocol 1: In Vivo MPTP-Induced Model of Parkinson's Disease
This protocol describes the induction of dopaminergic neurodegeneration using MPTP and subsequent treatment with this compound to evaluate its anti-inflammatory effects.[3]
Materials:
-
Male CD1 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Vehicle for this compound (e.g., 10% DMSO in saline)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Handling: All animal experiments should be conducted in compliance with local and national regulations on the protection of animals used for experimental purposes.
-
MPTP Induction:
-
Prepare a fresh solution of MPTP in saline.
-
Administer four intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg each, with a 2-hour interval between injections. The total dose per mouse is 80 mg/kg.[1]
-
-
This compound Administration:
-
Prepare solutions of this compound in the vehicle at desired concentrations (e.g., 1, 2.5, and 5 mg/kg).[3]
-
Beginning 24 hours after the first MPTP injection, administer this compound daily via oral gavage.
-
Continue daily administration for 7 days.
-
-
Tissue Collection:
-
At the end of the 7-day treatment period, euthanize the mice.
-
Harvest the brains for subsequent analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: In Vivo Spinal Cord Injury (SCI) Model
This protocol details the induction of SCI in mice and the subsequent administration of this compound to assess its therapeutic potential.[4]
Materials:
-
Mice
-
Surgical instruments for laminectomy
-
Spinal cord compression device (e.g., aneurysm clip)
-
This compound
-
Vehicle for this compound
-
Gavage needles
Procedure:
-
Animal Handling and Anesthesia: Perform all surgical procedures under appropriate anesthesia and aseptic conditions, following approved institutional animal care protocols.
-
Surgical Procedure (Laminectomy and SCI):
-
Perform a laminectomy at the desired spinal level (e.g., thoracic).
-
Induce a compression injury to the spinal cord. One method is extradural compression.
-
-
This compound Administration:
-
Behavioral Assessment:
-
Evaluate motor function at regular intervals (e.g., daily) using a standardized scale such as the Basso Mouse Scale (BMS).
-
-
Tissue Collection:
-
At the experimental endpoint (e.g., 72 hours or longer), euthanize the animals.
-
Carefully dissect the spinal cord tissue surrounding the injury site for histological and biochemical analyses.
-
Protocol 3: Western Blot Analysis for Inflammatory Markers
This protocol is for the semi-quantitative analysis of protein expression levels of key inflammatory markers.
Materials:
-
Tissue homogenates (from brain or spinal cord)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκB-α, anti-NF-κB, anti-iNOS, anti-COX-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue samples in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Immunohistochemistry for Glial Activation
This protocol is for the visualization and quantification of astrocyte and microglia activation in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen tissue sections
-
Antigen retrieval solution (if necessary)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-IBA-1 for microglia)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval if required by the primary antibody.
-
-
Immunostaining:
-
Permeabilize sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody.
-
Wash the sections.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto the slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of GFAP-positive or IBA-1-positive cells, or the fluorescence intensity, in defined regions of interest.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters, such as antibody concentrations and incubation times, based on their experimental conditions and reagents. All work involving animals and hazardous materials must be performed in accordance with institutional and national guidelines.
References
- 1. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SUN11602 Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the neuroprotective effects of SUN11602, a small molecule mimetic of basic fibroblast growth factor (bFGF). The protocols detailed below are based on established methods for assessing neuroprotection both in vitro and in vivo.
Introduction
This compound is a synthetic aniline (B41778) compound that has been shown to exhibit neuroprotective properties by mimicking the effects of bFGF.[1][2] Its mechanism of action involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1][3] This cascade ultimately leads to the upregulation of Calbindin-D28k (Calb), a calcium-binding protein that plays a crucial role in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.[1][4]
Key Signaling Pathway
The neuroprotective effect of this compound is initiated by its interaction with FGFR-1, leading to a signaling cascade that promotes neuronal survival.
Caption: this compound Signaling Pathway for Neuroprotection.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Neuroprotection Assays
1. Primary Cerebrocortical Neuron Culture and Glutamate-Induced Excitotoxicity Assay
This assay is fundamental for assessing the direct neuroprotective effects of this compound against excitotoxic insults.
-
Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate-induced neuronal death.
-
Experimental Workflow:
Caption: In Vitro Neuroprotection Assay Workflow.
-
Protocol:
-
Isolate cerebrocortical neurons from embryonic day 18 rat or mouse brains and plate them in 96-well plates.
-
Culture neurons for 7-10 days to allow for maturation.
-
Pre-treat the neurons with varying concentrations of this compound for 24 hours.
-
Induce excitotoxicity by adding glutamate (B1630785) (e.g., 100-150 µM) to the culture medium.[4]
-
Incubate for an additional 24 hours.
-
Assess neuronal viability using a standard MTT assay, which measures mitochondrial metabolic activity.[3]
-
2. Western Blot Analysis of Signaling Pathway Activation
This protocol verifies the molecular mechanism of this compound by measuring the phosphorylation of key signaling proteins.
-
Objective: To quantify the effect of this compound on the phosphorylation of FGFR-1 and ERK1/2.
-
Protocol:
-
Culture primary cerebrocortical neurons as described above.
-
Treat neurons with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated FGFR-1 (p-FGFR-1), total FGFR-1, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. Quantitative Real-Time PCR (qRT-PCR) for CALB1 Gene Expression
This assay measures the downstream effect of the signaling cascade on the expression of the Calbindin-D28k gene.
-
Objective: To determine if this compound upregulates the transcription of the CALB1 gene.
-
Protocol:
-
Treat primary cerebrocortical neurons with this compound for a specified duration (e.g., 24 hours).
-
Isolate total RNA from the neurons.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for CALB1 and a reference gene (e.g., GAPDH).
-
Calculate the relative fold change in CALB1 expression using the ΔΔCt method.
-
4. Intracellular Calcium Imaging
This experiment directly assesses the functional consequence of increased Calbindin-D28k levels on calcium homeostasis.
-
Objective: To measure the ability of this compound to suppress glutamate-induced increases in intracellular calcium concentration ([Ca2+]i).
-
Protocol:
-
Culture primary cerebrocortical neurons on glass coverslips.
-
Pre-treat with this compound for 24 hours.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Mount the coverslip on a fluorescence microscope imaging system.
-
Perfuse the cells with a solution containing glutamate and measure the changes in fluorescence intensity over time.
-
Calculate the ratio of fluorescence at different excitation wavelengths to determine the relative changes in [Ca2+]i.
-
In Vivo Neuroprotection Assays
1. MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to evaluate the neuroprotective effects of this compound in a well-established model of dopaminergic neurodegeneration.[5]
-
Objective: To assess the ability of this compound to protect against MPTP-induced loss of dopaminergic neurons and related motor deficits.
-
Experimental Workflow:
Caption: In Vivo Neuroprotection Assay Workflow.
-
Protocol:
-
Acclimatize adult male C57BL/6 mice.
-
Administer this compound (e.g., 2.5 or 5 mg/kg) orally for a specified period.[5]
-
Induce dopaminergic neurodegeneration by intraperitoneal injection of MPTP.
-
Perform behavioral tests (e.g., rotarod, open field) to assess motor function.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical staining for Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.[5]
-
Conduct biochemical assays on brain homogenates to measure levels of neuroinflammatory markers (e.g., TNF-α, IL-1β), apoptotic markers (e.g., p53), and calcium-binding proteins (e.g., Calbindin-D28k, S100β).[5]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Neuroprotection Data Summary
| Assay | Endpoint Measured | Control | Glutamate | Glutamate + this compound (Low Conc.) | Glutamate + this compound (High Conc.) |
| MTT Assay | % Cell Viability | 100% | |||
| Western Blot | p-ERK1/2 / Total ERK1/2 (Fold Change) | 1.0 | |||
| qRT-PCR | CALB1 mRNA (Fold Change) | 1.0 | |||
| Calcium Imaging | Peak [Ca2+]i (Fold Change) | 1.0 |
Table 2: In Vivo Neuroprotection Data Summary (MPTP Model)
| Assay | Endpoint Measured | Sham | MPTP | MPTP + this compound (2.5 mg/kg) | MPTP + this compound (5 mg/kg) |
| Behavioral | Rotarod Latency (seconds) | ||||
| Immunohistochemistry | DAT-positive cells in Substantia Nigra | ||||
| Biochemical | Striatal Dopamine Levels (ng/mg tissue) | ||||
| Biochemical | Calbindin-D28k Expression (Fold Change) | 1.0 |
Conclusion
The provided protocols and application notes offer a robust framework for investigating the neuroprotective properties of this compound. By employing these in vitro and in vivo assays, researchers can systematically evaluate its efficacy and further elucidate its mechanism of action, contributing to the development of novel therapeutics for neurodegenerative diseases.
References
- 1. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SUN11602 solubility in DMSO and ethanol
Welcome to the technical support center for SUN11602. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1] It functions by activating the Fibroblast Growth Factor Receptor 1 (FGFR-1), which in turn stimulates the MEK/ERK signaling pathway. This pathway is crucial for promoting neuronal survival and differentiation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is not soluble in water. For most in vitro applications, a concentrated stock solution in high-purity, anhydrous DMSO is recommended.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is common practice to dissolve the compound in a small amount of anhydrous DMSO to make a concentrated stock, for example, at 10x or 100x the final working concentration, depending on the solubility of the compound.[2] For detailed steps, please refer to the Experimental Protocols section below.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A4: Precipitation can occur if the stock solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. Ensure your stock solution is stored at -20°C or -80°C in a tightly sealed container to prevent moisture absorption. If precipitation is observed, gentle warming in a 37°C water bath and vortexing or sonication may help to redissolve the compound.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Typically, a final DMSO concentration of 0.5% or less is considered safe for most cell lines. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | Recommended for stock solutions.[1] |
| This compound | Water | Insoluble | Not recommended as a solvent.[1] |
| This compound | Ethanol (B145695) | No Data | Solubility in ethanol is not specified in the available literature. |
Note: Researchers should perform their own solubility tests to determine the optimal concentration for their specific experimental needs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | - Insufficient solvent volume- Low-quality or wet DMSO- Room temperature is too low | - Ensure you are using a sufficient volume of DMSO for the amount of compound.- Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.- Gently warm the solution in a 37°C water bath and vortex or sonicate for 10-15 minutes to aid dissolution. |
| Precipitation occurs after adding to aqueous media | - The compound has low aqueous solubility.- The final concentration is too high.- Rapid change in solvent polarity. | - Ensure the final concentration of this compound in your aqueous buffer or media does not exceed its solubility limit in that specific medium.- Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[2]- When adding the DMSO stock to the aqueous solution, do so dropwise while vortexing to ensure rapid and even dispersion. |
| Inconsistent experimental results | - Inaccurate stock solution concentration- Degradation of the compound in solution | - Ensure accurate weighing of the compound and precise measurement of the solvent volume when preparing the stock solution.- Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C, protected from light.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 451.6 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 451.6 g/mol x 1000 mg/g = 4.516 mg
-
-
Weigh the compound: Accurately weigh 4.516 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated pipette, add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Cap the tube tightly and vortex the solution vigorously for 2-3 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound has not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes, or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound activates the FGFR-1/MEK/ERK signaling cascade.
References
Technical Support Center: SUN11602 for Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with guidance on using SUN11602 in primary neuron cultures. Find troubleshooting tips and frequently asked questions to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for primary neurons?
A1: The optimal concentration of this compound can vary depending on the specific neuronal type and experimental goals. However, studies have shown that for neuroprotection against glutamate-induced excitotoxicity in primary rat cerebrocortical neurons, a concentration range of 0.1 µM to 1 µM is effective.[1] A concentration of 3 µM has been used for observing increased expression of calbindin-D28k.[1] For studies on the phosphorylation of ERK1/2, concentrations of 10 µM and 100 µM have been utilized.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary neuron type and experimental setup.
Q2: What is the mechanism of action for this compound in neurons?
A2: this compound is a small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2] It acts by triggering the phosphorylation of the fibroblast growth factor receptor-1 (FGFR-1), which in turn activates the MEK/ERK signaling pathway.[1][2] This cascade leads to the increased expression of the calcium-binding protein calbindin-D28k.[1][2] Calbindin-D28k helps to buffer intracellular calcium, protecting neurons from excitotoxic damage.[1][2]
Q3: How long should I incubate primary neurons with this compound?
A3: The incubation time will depend on the specific endpoint of your experiment. For neuroprotection assays against glutamate (B1630785) toxicity, a 24-hour pre-incubation with this compound before glutamate exposure has been shown to be effective.[1] To observe changes in protein expression, such as an increase in calbindin-D28k, an incubation period of 48 hours has been used.[1]
Q4: Can this compound be used with other types of primary neurons besides cerebrocortical neurons?
A4: While the most detailed studies have been conducted on primary cerebrocortical neurons, the mechanism of action through the bFGF pathway suggests potential efficacy in other neuronal types that express FGFR-1. bFGF itself has trophic effects on neurons from various CNS regions, including the hippocampus, entorhinal cortex, and striatum.[3] Therefore, it is plausible that this compound could be effective in these neuronal types as well. However, empirical validation is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No neuroprotective effect observed. | Suboptimal concentration of this compound. | Perform a dose-response curve (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM) to determine the optimal concentration for your specific neuronal culture and injury model. |
| Insufficient incubation time. | For neuroprotection, ensure a pre-incubation period of at least 24 hours before inducing neuronal injury.[1] | |
| Issues with primary neuron culture health. | Ensure healthy neuronal cultures before starting the experiment. Poor neuronal health can mask the protective effects of this compound. | |
| High background in signaling pathway analysis (e.g., p-ERK). | Basal activation of the MEK/ERK pathway. | Serum-starve the neurons for a few hours before this compound treatment to reduce basal phosphorylation levels. |
| Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions for western blotting or immunocytochemistry. | |
| Variability between experiments. | Inconsistent primary neuron culture quality. | Standardize the primary neuron isolation and culture protocol to ensure consistent cell density and health. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
Data Summary
| Concentration | Cell Type | Duration | Observed Effect | Reference |
| 0.1, 0.3, 1 µM | Primary Rat Cerebrocortical Neurons | 24 hours | Significant reduction in glutamate-induced excitotoxic cell death.[1] | [1] |
| 3 µM | Primary Rat Cerebrocortical Neurons | 48 hours | Increased levels of calbindin-D28k expression.[1] | [1] |
| 10, 100 µM | Primary Rat Cerebrocortical Neurons | 20 minutes | Substantial phosphorylation of ERK1/2.[1] | [1] |
Experimental Protocols
Neuroprotection Assay in Primary Cerebrocortical Neurons
This protocol is adapted from Murayama et al., 2013.[1]
1. Primary Neuron Culture:
-
Isolate cerebrocortical neurons from E18 rat embryos and plate them on poly-L-lysine-coated plates.
-
Culture neurons in a serum-free medium, such as Neurobasal medium supplemented with B-27.
2. This compound Treatment:
-
After 10 days in culture, treat the neurons with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) for 24 hours.
3. Glutamate-Induced Excitotoxicity:
-
Following the 24-hour incubation with this compound, expose the cultures to glutamate (e.g., 150 µM) for another 24 hours.
4. Assessment of Cell Viability:
-
Determine cell viability using a standard method such as the MTT assay.
Western Blot for ERK1/2 Phosphorylation
1. Cell Lysis:
-
After treating primary neurons with this compound (e.g., 10 or 100 µM) for 20 minutes, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
3. Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for the this compound neuroprotection assay.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic and acidic fibroblast growth factors have trophic effects on neurons from multiple CNS regions - PubMed [pubmed.ncbi.nlm.nih.gov]
SUN11602 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of SUN11602 in a cell culture setting. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the successful application of this compound in your experiments.
Solubility and Storage Summary
For quick reference, the following table summarizes the key solubility and storage recommendations for this compound.
| Property | Data | Citations |
| Molecular Weight | 451.60 g/mol | [1] |
| Formula | C₂₆H₃₇N₅O₂ | [1] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Solubility | - ≥ 37 mg/mL in DMSO- Soluble to 50 mM in DMSO- Soluble to 20 mM in ethanol- ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline- ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)- ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [1][2] |
| Storage (Solid/Powder) | - -20°C for 3 years- 4°C for 2 years | [1] |
| Storage (In Solvent) | - -80°C for 2 years- -20°C for 1 year | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
Q1: I observed a precipitate in my cell culture wells after adding this compound. What should I do?
A1: Precipitate formation can be due to several factors, including poor solubility of the compound at the tested concentration, interaction with media components, or the use of an inappropriate solvent.
-
Check Solubility: Determine the maximum solubility of this compound in your specific cell culture medium. You may need to test a range of concentrations to find the highest concentration that remains in solution.
-
Optimize Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and non-toxic to your cells. High solvent concentrations can cause the compound to precipitate.
-
Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes cause precipitation. Ensure your diluted compound solution is at the same temperature as your culture medium.
-
Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to your cell cultures.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from the degradation of this compound in the cell culture medium. The effective concentration of the active compound may decrease over the incubation period, leading to variability.
-
Perform a Stability Assessment: It is highly recommended to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided below.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.
-
Replenish the Compound: For longer-term experiments, you may need to replenish the media with freshly prepared this compound at regular intervals to maintain a consistent concentration.
-
Review Preparation and Storage: Ensure that your stock solutions are prepared and stored correctly to prevent initial degradation. Avoid repeated freeze-thaw cycles.
Q3: Why is my compound showing rapid degradation in the cell culture medium?
A3: Degradation in cell culture media can be caused by several factors:
-
Enzymatic Degradation: If your medium is supplemented with serum (e.g., FBS), it contains enzymes like esterases and proteases that can metabolize the compound.
-
pH Instability: The pH of the cell culture medium (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.
-
Binding to Media Components: this compound may bind to proteins (like albumin in serum) or other components in the media, affecting its stability and availability.
-
Chemical Reactivity: The compound may react with components of the cell culture medium itself.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble up to 50 mM in DMSO.[2] For in vivo applications, specific formulations with PEG300, Tween-80, and SBE-β-CD have also been reported.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Aliquot your stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[1] At -20°C, the solution is stable for up to one year, and at -80°C, for up to two years.[1]
Q3: Is there data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
A3: Currently, there is no publicly available data on the stability of this compound in specific cell culture media. The stability of a small molecule can be highly dependent on the exact composition of the medium, the presence and concentration of serum, and the specific experimental conditions. Therefore, it is crucial to determine the stability of this compound in your particular cell culture system. A detailed protocol to assess this is provided in the "Experimental Protocols" section.
Q4: What is the mechanism of action of this compound?
A4: this compound is a basic fibroblast growth factor (bFGF) mimetic.[2] It exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor 1 (FGFR1) and the downstream Mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) signaling pathway.[3][4]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS.
1. Materials
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS/MS system
2. Procedure
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions:
-
Dilute the stock solution in your pre-warmed complete cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
As a control, prepare a similar dilution of this compound in PBS to assess its inherent chemical stability in a simpler aqueous buffer.
-
-
Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Incubate the samples at 37°C in a cell culture incubator (with 5% CO₂).
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T=0 sample should be taken immediately after preparation.
-
-
Sample Quenching and Processing:
-
Immediately add 3 volumes of ice-cold acetonitrile (B52724) to each aliquot to precipitate proteins and stop any degradation.
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining at each time point relative to the T=0 sample to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound activates the FGFR1-MEK/ERK pathway.
References
Potential off-target effects of SUN11602
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SUN11602. The information below is intended to help address specific issues that may be encountered during experiments and to clarify the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: The observed cellular response to this compound is not what I expected. Could this be due to off-target effects?
While this compound is designed to act as a specific mimetic of basic fibroblast growth factor (bFGF), unexpected results could arise from several factors. This compound's primary mechanism involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway.[1][2] To determine if your results are due to the intended pathway, it is crucial to use appropriate controls. We recommend co-treatment with a specific FGFR-1 tyrosine kinase inhibitor, such as PD166866.[1][2] If the effects of this compound are abolished by this inhibitor, it strongly suggests the observed response is mediated through the intended FGFR-1 pathway.
Q2: How can I confirm that the neuroprotective effects I am observing are specifically mediated by the MEK/ERK pathway downstream of FGFR-1?
The neuroprotective effects of this compound have been shown to be dependent on the activation of the MEK/ERK signaling cascade.[1][2] To verify that the observed effects in your experiment are mediated by this pathway, you can use a MEK inhibitor like PD98059.[1][2] Pre-treatment with PD98059 should abolish the neuroprotective effects of this compound. If this is the case, it confirms the involvement of the MEK/ERK pathway in your experimental model.
Q3: I am seeing changes in intracellular calcium levels after treatment with this compound. Is this a direct off-target effect on calcium channels?
The changes in intracellular calcium homeostasis observed with this compound treatment are likely an intended downstream consequence of its primary mechanism of action rather than a direct off-target effect.[1][3][4] this compound activates the FGFR-1 pathway, which leads to the upregulation of the calcium-binding protein Calbindin-D28k (Calb).[1][2][4] This protein acts as a calcium buffer, and its increased expression helps to maintain calcium homeostasis, particularly under conditions of glutamate-induced toxicity.[1][4] Therefore, alterations in calcium levels are an expected part of the neuroprotective effect.
Q4: Are there any known effects of this compound on inflammatory pathways?
Yes, this compound has been shown to modulate neuroinflammatory responses.[3][5] In models of spinal cord injury and Parkinson's disease, this compound treatment has been demonstrated to reduce the activation of glial cells and modulate the NF-κB pathway.[3][5] Specifically, it can restore the levels of IκB-α and decrease the expression of NF-κB, leading to a reduction in pro-inflammatory markers such as iNOS and COX-2.[3] These anti-inflammatory effects are considered part of its broader neuroprotective profile, stemming from its bFGF-mimetic activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable neuroprotective effect. | 1. Suboptimal concentration of this compound.2. The cell type used does not express sufficient levels of FGFR-1.3. The experimental model is not responsive to the FGFR-1/MEK/ERK pathway. | 1. Perform a dose-response experiment. Effective concentrations have been reported between 1 µM and higher for in vitro studies, and 1-5 mg/kg for in vivo studies.[3][5][6]2. Confirm FGFR-1 expression in your cell line or primary culture using techniques like Western blot or qPCR.3. Verify the responsiveness of your model to bFGF as a positive control. |
| Cell death or toxicity observed after this compound treatment. | 1. The concentration of this compound used is too high.2. The compound is not fully dissolved or has precipitated out of solution.3. Contamination of the cell culture. | 1. Titrate the concentration of this compound to a lower range.2. Ensure proper solubilization of the compound according to the manufacturer's instructions.3. Perform routine checks for cell culture contamination. |
| Variability in results between experiments. | 1. Inconsistent timing of treatment.2. Differences in cell passage number or health.3. Inconsistent preparation of this compound solution. | 1. Standardize the timing and duration of all treatments.2. Use cells within a consistent and low passage number range.3. Prepare fresh solutions of this compound for each experiment. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound as reported in various studies.
| Model System | Treatment | Concentration/Dose | Observed Effect | Reference |
| Primary rat hippocampal neurons | Neurite outgrowth | 1 µM | Stimulation of neurite outgrowth | [6] |
| Rat model of Alzheimer's disease | Cognitive deficits | 10 mg/kg | Reduction in cognitive deficits | [6] |
| Murine model of MPTP-induced Parkinson's disease | Neuroinflammation and apoptosis | 1, 2.5, and 5 mg/kg (oral) | Attenuation of neuroinflammatory state and inhibition of apoptotic cascade.[5] | [5] |
| Mouse model of spinal cord injury | Motor deficits and neuroinflammation | 1, 2.5, and 5 mg/kg (oral) | Significant restoration of motor function and reduction of neuroinflammation at 5 mg/kg.[3] | [3] |
Experimental Protocols
Protocol 1: Verification of On-Target FGFR-1 Pathway Activation
-
Cell Culture: Plate primary cerebrocortical neurons at an appropriate density.
-
Inhibitor Pre-treatment: Pre-incubate a subset of cultures with the FGFR-1 inhibitor PD166866 (e.g., 0.3 µM) for a specified time (e.g., 30 minutes) before adding this compound.
-
This compound Treatment: Add this compound at the desired concentration to both inhibitor-treated and untreated wells. Include a positive control (bFGF) and a negative control (vehicle).
-
Induction of Toxicity (if applicable): After a suitable incubation period with this compound, introduce an excitotoxic agent like glutamate.
-
Assessment of Neuroprotection: Measure cell viability using a standard assay (e.g., MTT or LDH assay).
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of FGFR-1 and downstream targets like ERK-1/2.
Protocol 2: Assessment of MEK/ERK Pathway Involvement
-
Cell Culture: Plate primary cerebrocortical neurons as described above.
-
Inhibitor Pre-treatment: Pre-treat cells with the MEK inhibitor PD98059 for a specified duration before this compound application.
-
This compound Treatment: Add this compound to the cultures.
-
Analysis: Evaluate the desired endpoint, such as neuroprotection or gene expression changes (e.g., Calbindin-D28k levels). A lack of effect in the presence of PD98059 indicates MEK/ERK pathway dependence.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for testing on-target effects.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Applications - CAT N°: 36572 [bertin-bioreagent.com]
Technical Support Center: SUN11602 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SUN11602 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, aniline (B41778) compound that acts as a mimetic of basic fibroblast growth factor (bFGF). It exerts neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) and its downstream signaling pathway, specifically the MEK/ERK pathway.[1][2][3] This activation leads to increased expression of the CALB1 gene and the calcium-binding protein calbindin-D28k (Calb), which helps in maintaining intracellular calcium homeostasis and protecting neurons from glutamate-induced toxicity.[2][4] Unlike bFGF, this compound does not appear to bind to the extracellular domain of FGFR-1 but can still trigger the phosphorylation of the receptor.[4]
Q2: What are the general solubility properties of this compound?
A2: this compound is soluble in organic solvents. It is soluble up to 50 mM in DMSO and up to 20 mM in ethanol. For in vivo studies, it is typically prepared in a multi-component vehicle.
Q3: What are the recommended vehicles for dissolving this compound for in vivo oral administration?
A3: Several vehicle formulations have been successfully used for the oral administration of this compound in animal models. The choice of vehicle may depend on the required concentration and the specific experimental design. Here are some commonly used formulations:
-
10% DMSO in Saline: this compound can be first dissolved in 10% DMSO and then diluted with a saline solution for administration.[5]
-
DMSO, PEG300, Tween-80, and Saline: A common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of at least 2.5 mg/mL.[6]
-
DMSO and SBE-β-CD in Saline: Another option is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline), which also provides a solubility of at least 2.5 mg/mL.[6]
-
DMSO and Corn Oil: A simple formulation of 10% DMSO in 90% Corn Oil can be used, achieving a solubility of at least 2.5 mg/mL.[6]
Troubleshooting Guide
Issue: Precipitation or phase separation is observed during the preparation of the dosing solution.
Possible Cause: The solubility of this compound in the chosen vehicle may be exceeded, or the components of the vehicle were not mixed in the correct order.
Solution:
-
Stepwise Addition of Solvents: When using a multi-component vehicle, add each solvent one by one and ensure the solution is clear before adding the next component.[6]
-
Gentle Heating and/or Sonication: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Use Fresh DMSO: Hygroscopic DMSO can negatively impact the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[6]
-
Vehicle Selection: If precipitation persists, consider trying an alternative vehicle from the recommended list. The choice of vehicle can significantly impact the solubility and stability of the formulation.
Issue: Inconsistent results are observed between different in vivo experiments.
Possible Cause: Variability in the preparation of the dosing solution or the administration procedure.
Solution:
-
Standardize Protocol: Ensure a standardized and detailed protocol for the preparation of the this compound solution is followed for every experiment.
-
Fresh Preparation: It is recommended to use a freshly prepared solution for each experiment to avoid potential degradation of the compound.
-
Verification of Concentration: If possible, analytically verify the concentration of this compound in the final formulation before administration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 451.61 g/mol | |
| Formula | C26H37N5O2 | |
| Solubility in DMSO | Up to 50 mM | |
| Solubility in Ethanol | Up to 20 mM | |
| Bioavailability (Oral, Rodents & Dogs) | >65% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is adapted from commercially available formulation guidelines.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
Procedure:
-
Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile vial.
-
Add 10% of the final volume as DMSO to the vial containing this compound. Vortex or sonicate until the powder is completely dissolved.
-
Add 40% of the final volume as PEG300 to the solution. Mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80. Mix thoroughly.
-
Finally, add 45% of the final volume as saline to bring the solution to the final desired volume. Mix until a clear solution is obtained.
Note: This protocol should yield a clear solution with a this compound concentration of at least 2.5 mg/mL.[6]
Protocol 2: In Vivo Oral Administration in Mice
This protocol is based on methodologies reported in published studies.[5][7][8]
Materials:
-
Prepared this compound dosing solution
-
Appropriate gauge oral gavage needles
-
Syringes
Procedure:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress after administration.
Dosage Information from Literature:
-
In a mouse model of spinal cord injury, this compound was administered orally at doses of 1, 2.5, and 5 mg/kg.[5]
-
In a mouse model of MPTP-induced nigrostriatal degeneration, this compound was administered daily by oral gavage at doses of 1, 2.5, and 5 mg/kg.[7][8]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to neuroprotection.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo study using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | bFGF mimic | Probechem Biochemicals [probechem.com]
- 4. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SUN11602 Incubation for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SUN11602 for neuroprotection, with a specific focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2] It activates the Fibroblast Growth Factor Receptor-1 (FGFR-1), initiating a downstream signaling cascade involving Mitogen-activated protein kinase Kinase (MEK) and Extracellular signal-regulated Kinase (ERK).[1][2] This signaling pathway ultimately leads to the upregulation of calbindin-D28k, a calcium-binding protein that helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity.[1][2]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Based on published studies, a starting concentration range of 0.1 µM to 1.0 µM is recommended for in vitro neuroprotection assays.[1] The optimal concentration may vary depending on the specific cell type and experimental conditions. A dose-response experiment is advised to determine the most effective concentration for your model.
Q3: How should I prepare and store this compound?
A3: For cell culture experiments, it is recommended to prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution and store it at -20°C or below to maintain stability.
Q4: What is a typical incubation time for this compound to achieve neuroprotection?
A4: A 24-hour pre-incubation with this compound before inducing neuronal injury has been shown to be effective in providing significant neuroprotection.[1] However, for optimization, a time-course experiment is recommended to determine the ideal pre-incubation period for your specific experimental model.
Troubleshooting Guides
Issue: High variability in neuroprotection assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting into each well.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
-
Possible Cause: Inaccurate pipetting of this compound or the neurotoxic agent.
-
Solution: Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Issue: No significant neuroprotective effect observed.
-
Possible Cause: Suboptimal incubation time.
-
Solution: The neuroprotective effects of this compound are time-dependent. While a 24-hour pre-incubation is a good starting point, it may not be optimal for all cell types or injury models. A time-course experiment is crucial to determine the ideal incubation period.
-
-
Possible Cause: Inappropriate concentration of this compound.
-
Solution: Perform a dose-response experiment to identify the optimal concentration of this compound for your specific neuronal cell type and injury paradigm.
-
-
Possible Cause: Severity of the neurotoxic insult is too high.
-
Solution: The concentration of the neurotoxic agent (e.g., glutamate) may be too high, causing overwhelming and irreversible cell death. Titrate the neurotoxin to induce a level of cell death (e.g., 50%) that allows for a therapeutic window to observe neuroprotection.
-
Experimental Protocols
Time-Course Experiment to Optimize this compound Incubation Time
This protocol outlines a method to determine the optimal pre-incubation time for this compound to confer neuroprotection against a glutamate-induced excitotoxic insult in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 10 days.
-
This compound Incubation: Prepare a working solution of this compound at the desired concentration (e.g., 1 µM). Treat the neurons with this compound for varying durations prior to the glutamate challenge (e.g., 2, 6, 12, 24, and 48 hours). Include a vehicle control group (medium with the same concentration of DMSO).
-
Glutamate-Induced Injury: After the respective this compound incubation times, expose the neurons to a pre-determined excitotoxic concentration of glutamate (e.g., 150 µM) for 24 hours. A control group without glutamate treatment should also be included.
-
Assessment of Cell Viability (MTT Assay):
-
Following the 24-hour glutamate incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group. Plot cell viability against the this compound pre-incubation time to determine the optimal duration for neuroprotection.
Quantitative Data Summary
| Parameter | Concentration/Time | Observation | Reference |
| This compound Concentration | 0.1, 0.3, 1 µM | Concentration-dependent reduction in excitotoxic cell death. | [1] |
| Incubation Time | 24 hours | Significant neuroprotection observed when applied 1 day prior to toxic injury. | [1] |
| FGFR-1 Phosphorylation | 10, 100 µM this compound (20 min) | Augmented phosphorylation of FGFR-1. | [1] |
| ERK1/2 Phosphorylation | 10, 100 µM this compound (20 min) | Augmented phosphorylation of ERK1/2. | [1] |
Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Workflow for optimizing this compound incubation time.
References
Avoiding precipitation of SUN11602 in aqueous solutions
Welcome to the SUN11602 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in aqueous solutions. Our goal is to provide practical guidance to ensure the successful implementation of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation during its preparation and use in aqueous solutions.
Initial Observation: Precipitation of this compound
Issue: A common problem encountered is the precipitation of this compound when a high-concentration stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer (e.g., PBS, cell culture media).[1] This is often due to the compound's limited aqueous solubility.[2][3]
Troubleshooting Workflow:
The following diagram outlines a logical workflow to troubleshoot and resolve this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1] Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent.[2] Experiment with different pH values to find the optimal range for your molecule's solubility.
Q2: What is the recommended starting solvent for this compound?
A2: For creating high-concentration stock solutions of hydrophobic compounds like this compound, 100% DMSO is a common primary solvent.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[1] Concentrations above 1% have a high risk of cytotoxicity.[1] Always include a vehicle control in your experiments.
Q4: How can I determine the kinetic solubility of this compound in my specific aqueous buffer?
A4: You can perform a kinetic solubility assessment. This involves preparing a high-concentration stock solution in DMSO, creating serial dilutions of this stock, and then diluting these into your aqueous buffer. The highest concentration that remains clear of precipitation after a set incubation time is considered the kinetic solubility.
Q5: Can sonication be used to redissolve precipitated this compound?
A5: Sonication can be used to break up aggregates and aid in the dissolution of the compound. However, it is important to monitor the temperature during sonication, as excessive heat can degrade the compound. It is often used as a final step after other optimization strategies have been employed.
Data and Protocols
Quantitative Data Summary
The following tables provide generalized data to guide your experimental design for improving the solubility of small molecules like this compound.
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic Compound
| pH | Solubility (µg/mL) |
| 5.0 | 150 |
| 6.0 | 50 |
| 7.0 | 10 |
| 7.4 | 5 |
| 8.0 | <1 |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | Recommendation | Potential Effects |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[1] | Always include a vehicle control. |
| > 0.5% - 1.0% | Use with caution and thorough validation.[1] | May cause cytotoxicity or off-target effects in some cell lines. |
| > 1.0% | High risk of cytotoxicity; generally not recommended.[1] | May be used in specific cases with extensive controls. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general method to prepare a working solution of this compound while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Workflow Diagram:
Caption: Protocol for preparing this compound working solution.
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C for long-term stability.
-
-
Prepare the Working Solution:
-
Gently warm your desired aqueous buffer (e.g., PBS, pH 7.4) to 37°C.
-
While vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for 30-60 seconds to ensure rapid and complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If precipitation occurs, refer to the troubleshooting guide.
-
Signaling Pathway of this compound
This compound is a novel aniline (B41778) compound that mimics the neuroprotective mechanisms of basic fibroblast growth factor (bFGF).[4][5] It exerts its effects by activating the FGF receptor 1 (FGFR-1), which in turn initiates the MEK/ERK signaling cascade.[4] This pathway activation leads to the upregulation of the calcium-binding protein calbindin-D28k (Calb), which helps to buffer intracellular calcium levels and protect neurons from excitotoxicity.[4][5]
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SUN11602 Dose-Response Curve Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SUN11602 in dose-response experiments. The information is tailored for scientists in drug development and related fields to address specific challenges encountered during experimental procedures.
Troubleshooting Guides and FAQs
Q1: My dose-response curve for this compound is not showing a clear sigmoidal shape. What could be the issue?
A1: A non-sigmoidal dose-response curve can arise from several factors. Consider the following:
-
Inappropriate Concentration Range: The selected concentrations of this compound may be too high or too low to capture the full dynamic range of the response. We recommend performing a broad range-finding experiment first, for example, using concentrations from 10 nM to 100 µM. Based on published data, neuroprotective effects in primary cortical neurons have been observed in the 0.1 to 1 µM range.[1]
-
Assay Variability: High variability between replicates can obscure the true dose-response relationship. Ensure consistent cell seeding density, incubation times, and reagent additions.
-
Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect your stock solutions and final assay wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the final solvent concentration in your assay medium.
-
Cell Health: The overall health of your cell culture is critical. Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Stressed or unhealthy cells will respond inconsistently.
Q2: I am observing high background noise in my neuroprotection assay with this compound.
A2: High background can be due to several factors in a neuroprotection assay, such as the one involving glutamate-induced toxicity:
-
Inconsistent Glutamate (B1630785) Toxicity: The degree of neuronal cell death induced by glutamate can be variable between experiments.[2] It is crucial to optimize the glutamate concentration and exposure time to achieve a consistent level of cell death (typically 50-70%) in your control wells.
-
Phenol (B47542) Red Interference: If you are using a colorimetric assay like the MTT assay, phenol red in the culture medium can interfere with absorbance readings. It is advisable to use a phenol red-free medium during the assay steps.
-
Serum Interference: Components in serum can interact with assay reagents. For assays like the MTT, it is recommended to perform the final incubation steps in serum-free medium.
Q3: The neuroprotective effect of this compound seems to plateau at a lower than expected efficacy. Why might this be?
A3: A suboptimal maximal effect can be due to several reasons:
-
Activation of Alternative Pathways: While this compound primarily acts through the FGFR-1 pathway, prolonged exposure or high concentrations might lead to the activation of other signaling pathways that could counteract the neuroprotective effect or induce other cellular responses.
-
Receptor Downregulation: Continuous stimulation of FGFR-1 by this compound could lead to receptor internalization and downregulation, thus diminishing the cellular response over time.
-
Limited Upstream Components: The availability of downstream signaling molecules in the FGFR-1 pathway could become a limiting factor, preventing a further increase in the protective effect despite increasing concentrations of this compound.
Q4: How can I confirm that the observed effect of this compound is specifically through the FGFR-1 pathway?
A4: To confirm the mechanism of action, you can use specific inhibitors of the FGFR-1 signaling cascade. Pre-treatment of your cells with an FGFR-1 tyrosine kinase inhibitor (e.g., PD166866) or a MEK inhibitor (e.g., PD98059) should abolish the neuroprotective effects of this compound.[3] This demonstrates that the observed activity is dependent on the integrity of the FGFR-1-MEK/ERK pathway.
Data Presentation
Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Toxicity in Primary Rat Cerebrocortical Neurons
| This compound Concentration (µM) | Cell Viability (% of control) |
| 0 (Glutamate only) | ~50% |
| 0.1 | Increased viability |
| 0.3 | Further increased viability |
| 1.0 | Maximal observed protection |
Data synthesized from Murayama et al. (2013). The study demonstrated a significant, concentration-dependent reduction in excitotoxic cell death with this compound pre-treatment.[1]
Experimental Protocols
Detailed Methodology for Determining the Dose-Response Curve of this compound using an MTT Assay for Neuroprotection
This protocol is adapted for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary rat cerebrocortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
96-well cell culture plates
-
This compound
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed primary cerebrocortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Pre-treatment: 24 hours prior to inducing toxicity, replace the culture medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Induction of Glutamate Toxicity: After the 24-hour pre-treatment, add L-glutamic acid to the wells to a final concentration that induces approximately 50% cell death (this needs to be optimized for your specific cell culture, but a starting point could be 150 µM).[1] Do not add glutamate to the "no toxicity" control wells.
-
Incubation: Incubate the plates for another 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the viability of the untreated (no glutamate, no this compound) control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the EC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dose-response determination.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective strategies in a model of chronic glutamate-mediated motor neuron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with SUN11602 treatment
Welcome to the technical support center for SUN11602. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting cell viability issues and optimizing experimental protocols involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1] Its primary mechanism involves the phosphorylation of Fibroblast Growth Factor Receptor-1 (FGFR-1), which in turn activates the MEK/ERK signaling pathway. This cascade leads to the increased expression of the calcium-binding protein calbindin-D28k (Calb), which helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity.[1][2]
Q2: Is this compound directly toxic to cells?
A2: Published literature to date has not reported direct cytotoxicity of this compound at effective neuroprotective concentrations. Instead, it is consistently shown to prevent cell death induced by neurotoxins like glutamate (B1630785).[1][2] However, as with any compound, excessively high concentrations may lead to off-target effects and potential cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: Why am I not observing a neuroprotective effect with this compound?
A3: The neuroprotective effect of this compound is dependent on the cellular machinery of the model system. A lack of protection could be due to:
-
Low FGFR-1 expression: The target cells must express sufficient levels of FGFR-1 for this compound to initiate its signaling cascade.
-
Dysfunctional MEK/ERK pathway: If components of the MEK/ERK pathway are compromised, the signal from FGFR-1 activation will not be transduced effectively.
-
Inability to upregulate Calbindin-D28k (Calb): The protective effects against calcium-mediated toxicity are diminished in cells that cannot effectively increase Calb levels.[1] In experiments with neurons from mice lacking the Calb gene (Calb-/-), the neuroprotective effects of this compound were significantly reduced.[1]
Q4: What is the recommended working concentration for this compound?
A4: The effective concentration of this compound can vary depending on the cell type and the nature of the toxic insult. In primary rat cerebrocortical neurons, concentrations between 0.1 µM and 1 µM have been shown to be effective against glutamate-induced toxicity.[1] For in vivo studies in mouse models of Parkinson's disease and spinal cord injury, oral doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg have been used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide: Cell Viability Issues
This guide addresses common problems encountered during cell viability experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability between replicate wells. | Uneven cell seeding: Inconsistent number of cells per well. | Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting for better accuracy. |
| Edge effects: Increased evaporation in the outer wells of the microplate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate dispensing of this compound, toxins, or assay reagents. | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| Inconsistent dose-response curve. | Incorrect drug dilutions: Errors in preparing the serial dilutions of this compound. | Prepare fresh dilutions for each experiment. Verify stock solution concentration. |
| Compound precipitation: this compound may precipitate at high concentrations in certain media. | Visually inspect solutions for any precipitate. Consider using a different solvent or adjusting the final concentration. | |
| Cell health: Cells may be unhealthy or stressed before treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| No protective effect of this compound observed. | Sub-optimal treatment timing: The pre-incubation time with this compound may be too short. | The protective effects of this compound often require time for gene expression changes (e.g., Calb upregulation). A 24-hour pre-incubation period before adding the toxin has been shown to be effective.[1] |
| Inappropriate cell model: The cell line may lack the necessary signaling components (FGFR-1, MEK/ERK pathway). | Confirm the expression of FGFR-1 in your cell line. Consider using a positive control cell line known to respond to this compound or bFGF. | |
| Overwhelming toxic insult: The concentration or duration of the toxic challenge (e.g., glutamate) may be too high for this compound to overcome. | Optimize the concentration of the toxin to induce a partial, but not complete, cell death (e.g., 50-70% viability). | |
| Increased cell death with this compound treatment. | High concentration of this compound: Extremely high concentrations may induce off-target effects or cytotoxicity. | Perform a cytotoxicity dose-response curve for this compound alone to identify the toxic concentration range for your cells. |
| Interaction with media components: Components in the cell culture media may interact negatively with this compound. | Use the recommended cell culture medium and check for any known incompatibilities. | |
| Contamination: Bacterial or fungal contamination can affect cell viability. | Regularly check for contamination and maintain sterile techniques. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound.[1]
-
Cell Seeding: Plate primary cerebrocortical neurons or other appropriate cell types in 96-well plates at a pre-determined optimal density.
-
This compound Pre-treatment: After allowing the cells to adhere and stabilize (e.g., 24 hours), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells with this compound for 24 hours to allow for the expression of protective proteins.[1]
-
Toxic Insult: Introduce the neurotoxin (e.g., 150 µM glutamate for primary cortical neurons) to the wells (except for the negative control wells) and incubate for another 24 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for a typical cell viability experiment with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting cell viability issues.
References
Validation & Comparative
Validating the Neuroprotective Mechanism of SUN11602 through FGFR1 Inhibition with PD166866
A Comparative Guide for Researchers
Overview of Compounds
SUN11602 is a synthetic small molecule that mimics the neuroprotective activities of basic fibroblast growth factor (bFGF).[1] It has been shown to protect neurons from glutamate-induced toxicity by activating key molecules in the FGFR-1-mitogen-activated protein kinase/extracellular signal-regulated kinase-1/2 kinase (FGFR-1-MEK/ERK) signaling pathway.[1][2] Unlike bFGF, this compound is thought to trigger the phosphorylation of the cytosolic domain of FGFR-1 without directly binding to its extracellular domain.[1]
PD166866 is a potent and selective inhibitor of the FGFR-1 tyrosine kinase.[3][4][5] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and subsequent downstream signaling.[4] Its specificity for FGFR-1 over other tyrosine kinases like PDGF-R, EGF-R, and insulin (B600854) receptor has been well-documented, making it a reliable tool for studying FGFR-1-mediated processes.[3][4]
Validation of this compound's Mechanism of Action
The pivotal role of FGFR-1 in the neuroprotective effects of this compound has been demonstrated through inhibition studies with PD166866. Pre-treatment of primary rat cerebrocortical neurons with PD166866 completely abolished the neuroprotective effects of this compound against glutamate-induced neuronal death.[2] This finding strongly indicates that the activation of FGFR-1 is an indispensable step in the therapeutic action of this compound.
Comparative Efficacy Data
The following table summarizes the key findings from a study investigating the neuroprotective effects of this compound and the inhibitory action of PD166866.
| Treatment Group | Neuronal Viability (%) | Key Finding |
| Control (Glutamate only) | ~50% | Significant neuronal death induced by glutamate (B1630785). |
| This compound (1 µM) + Glutamate | ~80% | This compound provides significant neuroprotection. |
| bFGF + Glutamate | ~80% | bFGF, a natural ligand, shows comparable neuroprotection. |
| PD166866 (0.3 µM) + this compound + Glutamate | ~50% | PD166866 completely blocks the neuroprotective effect of this compound. |
| PD166866 (0.3 µM) + bFGF + Glutamate | ~50% | PD166866 also blocks the neuroprotective effect of bFGF. |
Data is approximated based on graphical representations in the cited literature.[2]
Signaling Pathway Analysis
The neuroprotective effects of this compound are mediated through the canonical FGFR-1 signaling cascade. Upon activation by this compound, FGFR-1 undergoes autophosphorylation, initiating a downstream signaling cascade that involves the activation of the MEK/ERK pathway.[1][2] This ultimately leads to the upregulation of neuroprotective proteins such as calbindin-D28k, which helps in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.[2]
Experimental Protocols
Cell Culture and Treatment
Primary cerebrocortical neurons were prepared from rat embryos and cultured. For neuroprotection assays, neurons were pre-treated with PD166866 (0.3 µM) for 30 minutes before the addition of this compound (1 µM) or bFGF. After a further incubation period, glutamate was added to induce excitotoxicity.
Cell Viability Assay (MTT Assay)
Neuronal viability was quantified using the (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide) (MTT) assay. This colorimetric assay measures the metabolic activity of viable cells. The absorbance was read at a specific wavelength to determine the percentage of surviving neurons relative to control cultures.
Western Blot Analysis
To assess the phosphorylation state of key signaling proteins, Western blotting was performed. Cell lysates were collected and separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated FGFR-1 and phosphorylated ERK1/2.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-166866 | FGFR1 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of the Neuroprotective Efficacy of SUN11602 and bFGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of SUN11602, a synthetic aniline (B41778) compound, and basic fibroblast growth factor (bFGF), a well-established neurotrophic factor. The following sections present a detailed analysis supported by experimental data, outlining the mechanisms of action, comparative potency, and experimental protocols used to evaluate these two compounds.
Overview of Neuroprotective Mechanisms
This compound is a novel small molecule designed to mimic the neuroprotective activities of bFGF.[1][2] Both compounds exert their protective effects against neuronal damage, particularly excitotoxicity induced by glutamate (B1630785), through a shared signaling pathway. This pathway is initiated by the activation of the fibroblast growth factor receptor-1 (FGFR-1).[2][3]
The activation of FGFR-1 triggers a downstream cascade involving the phosphorylation of extracellular signal-regulated kinase-1/2 (ERK-1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway.[2] This signaling ultimately leads to the increased gene expression of calbindin-D28k (CALB1), a calcium-binding protein.[1][2] By enhancing the expression of calbindin-D28k, both this compound and bFGF help to stabilize intracellular calcium levels, thereby protecting neurons from the detrimental effects of excessive calcium influx, a common pathway in neuronal cell death.[1][2]
Interestingly, while both agents act on FGFR-1, this compound does not appear to compete with bFGF for binding to the extracellular domain of the receptor, suggesting a different mode of receptor activation.[1][3]
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of this compound and bFGF have been directly compared in in vitro models of glutamate-induced excitotoxicity. The data presented below is summarized from studies on primary cultures of rat cerebrocortical neurons.
| Treatment Group | Concentration | Neuronal Viability (% of Control) | Reference |
| Glutamate (150 µM) | - | ~50% | [1] |
| This compound | 0.1 µM | Increased | [1] |
| 1 µM | Increased | [1] | |
| 3 µM | Increased | [1] | |
| bFGF | 1 ng/mL | Increased | [1] |
| 10 ng/mL | Increased | [1] | |
| 100 ng/mL | Increased | [1] |
Note: Specific percentage increases in neuronal viability were presented graphically in the source material. The table indicates a positive neuroprotective effect.
The neuroprotective actions of both this compound and bFGF are dependent on the FGFR-1 signaling pathway, as demonstrated by the use of specific inhibitors.
| Treatment Group | Inhibitor | Effect on Neuroprotection | Reference |
| This compound | PD166866 (FGFR-1 inhibitor) | Abolished | [1][2][3] |
| bFGF | PD166866 (FGFR-1 inhibitor) | Abolished | [1][2][3] |
| This compound | PD98059 (MEK inhibitor) | Abolished | [2] |
| bFGF | PD98059 (MEK inhibitor) | Abolished | [2] |
Experimental Protocols
The following methodologies are central to the studies comparing the neuroprotective efficacy of this compound and bFGF.
In Vitro Glutamate Excitotoxicity Assay
-
Cell Culture: Primary cultures of cerebrocortical neurons are established from rat or mouse embryos. These neurons are matured in culture for a specific period, typically 10 days, to allow for the development of functional synapses and glutamate receptors.[1]
-
Induction of Excitotoxicity: Neuronal cell death is induced by exposing the cultured neurons to a toxic concentration of glutamate, for example, 150 µM.[1]
-
Treatment: The neuroprotective agent (this compound or bFGF) is added to the culture medium prior to or concurrently with the glutamate exposure. A range of concentrations is typically tested to determine dose-dependency.
-
Assessment of Neuronal Viability: The extent of neuronal survival is quantified using assays such as the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[1]
-
Inhibitor Studies: To elucidate the signaling pathway, specific inhibitors such as PD166866 for FGFR-1 and PD98059 for MEK are introduced to the cultures before the addition of the neuroprotective agent and glutamate.[2][3]
Animal Models of Neurological Disorders
-
Spinal Cord Injury (SCI): A mouse model of SCI is created by extradural compression of the spinal cord. This compound has been administered orally at doses of 1, 2.5, and 5 mg/kg once daily for three days following the injury to assess its neuroprotective effects in vivo.[4]
-
Parkinson's Disease: A murine model of Parkinson's disease is induced by the intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In these studies, this compound has been administered orally at doses of 1, 2.5, and 5 mg/kg daily for seven days.[5][[“]]
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound and bFGF.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
SUN11602: A Comparative Analysis Against Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neuroprotective agent SUN11602 against other established and emerging neuroprotective compounds. The objective is to present a clear, data-driven analysis of its performance, mechanism of action, and potential therapeutic applications relative to alternatives, supported by available experimental data.
Overview of Neuroprotective Agents
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease represent a significant challenge in modern medicine. The development of effective neuroprotective agents is a critical area of research. This guide focuses on this compound and compares it with other agents, including those approved for clinical use and those in preclinical development. The agents discussed are categorized by their primary mechanism of action.
Featured Agents:
-
This compound: A synthetic small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).
-
Riluzole (B1680632): An anti-glutamatergic agent, the first FDA-approved drug for ALS.[1]
-
Edaravone (B1671096): A free radical scavenger approved for the treatment of ALS and acute ischemic stroke.[2][3]
-
Memantine (B1676192): An NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[4]
-
Basic Fibroblast Growth Factor (bFGF): An endogenous growth factor with potent neuroprotective properties.[5]
Mechanism of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and identifying potential synergies.
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1). This activation triggers a downstream signaling cascade involving Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MEK/ERK).[6] This pathway ultimately leads to the upregulation of the calcium-binding protein calbindin-D28k, which helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity.[7]
Riluzole 's primary mechanism is the inhibition of glutamate (B1630785) release from presynaptic terminals.[8] It is also known to block voltage-gated sodium channels and may have postsynaptic effects on NMDA and kainate receptors.[9] By reducing glutamatergic neurotransmission, Riluzole mitigates the excitotoxic cascade that contributes to motor neuron death in ALS.
Edaravone acts as a potent antioxidant, scavenging free radicals that cause oxidative damage to neurons.[10] Oxidative stress is a key pathological feature in many neurodegenerative diseases. By neutralizing reactive oxygen species, Edaravone protects neuronal membranes and intracellular components from damage.
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] In pathological conditions, excessive glutamate leads to overactivation of NMDA receptors and an influx of calcium, resulting in excitotoxicity. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing this toxic calcium influx.[11]
bFGF binds to its receptor (FGFR), initiating a signaling cascade similar to that of this compound, involving the activation of the ERK pathway and leading to neuroprotection against glutamate-induced toxicity.[5]
Signaling Pathway Diagrams
Comparative Efficacy: In Vitro Studies
In vitro models of neurotoxicity are crucial for the initial screening and mechanistic evaluation of neuroprotective compounds. A common model involves inducing excitotoxicity in neuronal cultures with glutamate. The following table summarizes the available data for this compound and other agents in such models.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound | Cell Type | Glutamate Concentration | Endpoint | Efficacy | Reference |
| This compound | Rat Primary Cortical Neurons | 150 µM | Cell Viability | Significant protection, comparable to bFGF | [6] |
| Riluzole | Rat Motoneuron-Enriched Cultures | 600 µM | Cell Survival | Dose-dependent reduction in neurotoxicity | [12] |
| Edaravone | Rat Primary Cortical Neurons | 50 µM | Cell Survival | Dose-dependent prophylactic effect | [10] |
| Edaravone | Mouse Hippocampal Neurons | Not specified | Cell Viability | Protection against glutamate-induced toxicity | [13] |
| Memantine | Dissociated Cortical Neurons | Not specified | Neuronal Activity Synchronization | Complete prevention of changes when co-administered | [14] |
| bFGF | Rat Primary Cortical Neurons | 150 µM | Cell Viability | Significant protection | [6] |
Comparative Efficacy: In Vivo Studies
In vivo animal models of neurodegenerative diseases are essential for evaluating the therapeutic potential of neuroprotective agents in a more complex biological system. The SOD1G93A transgenic mouse model is a widely used model for ALS.
Table 2: In Vivo Efficacy in SOD1G93A Mouse Model of ALS
| Compound | Treatment Onset | Endpoint | Efficacy | Reference |
| Riluzole | Symptom Onset | Lifespan, Motor Performance | No significant benefit on lifespan or motor performance in some recent studies. | [15] |
| Riluzole | Preclinical | Lifespan | Prolonged survival in some earlier studies. | [16] |
| Edaravone | Symptom Onset | Motor Decline, Motoneuron Survival | Significantly slowed motor decline and preserved motoneurons. | [2] |
| Edaravone | Symptom Onset | Motor Symptoms, Motoneuron Degeneration | Delayed progression of motor symptoms and degeneration. | [3] |
Note: Direct comparative studies of this compound in the SOD1G93A model are not yet available in the public domain. However, this compound has shown significant neuroprotective effects in other in vivo models.
Table 3: In Vivo Efficacy of this compound in Other Neurodegenerative Models
| Model | Endpoint | Efficacy | Reference |
| MPTP-induced Parkinson's Disease (mouse) | Neuroinflammation, Apoptosis, Ca2+ Homeostasis | Reduced PD hallmarks, attenuated neuroinflammation, rebalanced Ca2+ overload. | [17][18] |
| Spinal Cord Injury (mouse) | Motor Function, Neuroinflammation, Ca2+ Homeostasis | Decreased motor alteration, diminished neuroinflammation, restored Ca2+ balance. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Glutamate-Induced Excitotoxicity Assay (General Protocol)
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Treatment: Neurons are pre-treated with the neuroprotective agent (e.g., this compound, Riluzole, Edaravone) at various concentrations for a specified period (e.g., 24 hours).
-
Excitotoxic Insult: Glutamate is added to the culture medium at a concentration known to induce neuronal death (e.g., 50-600 µM).
-
Incubation: The cultures are incubated for a further period (e.g., 24 hours) to allow for the development of neurotoxicity.
-
Assessment of Viability: Neuronal viability is assessed using various methods, such as:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes to distinguish between live and dead cells (e.g., Trypan Blue, Propidium Iodide).
-
Morphological Analysis: Microscopic examination of neuronal morphology to assess for signs of damage or death.
-
In Vivo SOD1G93A Mouse Model of ALS (General Protocol)
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS.
-
Treatment: The neuroprotective agent (e.g., Riluzole, Edaravone) is administered to the mice, typically starting at the onset of symptoms (e.g., hind limb tremor or weakness).
-
Monitoring:
-
Motor Function: Assessed regularly using tests such as the rotarod, hanging wire test, or gait analysis to measure motor coordination and strength.
-
Body Weight: Monitored as a general indicator of health and disease progression.
-
Survival: The lifespan of the animals is recorded.
-
-
Endpoint Analysis:
-
Histology: Spinal cord and brain tissues are collected at the end of the study for histological analysis to quantify motor neuron loss and other pathological markers.
-
Conclusion
This compound is a promising neuroprotective agent with a distinct mechanism of action centered on the activation of the FGFR-1 signaling pathway. In vitro studies demonstrate its efficacy in protecting neurons from glutamate-induced excitotoxicity, with a potency comparable to the endogenous neurotrophin bFGF. While direct comparative in vivo data against established ALS therapies like Riluzole and Edaravone is not yet available, its demonstrated efficacy in models of Parkinson's disease and spinal cord injury suggests a broad potential for neuroprotection.
Riluzole and Edaravone, the current standards of care for ALS, have shown modest but significant benefits in preclinical and clinical studies. Riluzole's anti-glutamatergic action and Edaravone's antioxidant properties target key aspects of ALS pathology. Memantine offers a therapeutic option for Alzheimer's disease by mitigating NMDA receptor-mediated excitotoxicity.
Further research, including head-to-head comparative studies in relevant animal models, is necessary to fully elucidate the therapeutic potential of this compound relative to other neuroprotective agents. The data presented in this guide provides a foundation for researchers and drug development professionals to make informed decisions regarding the future investigation and potential clinical application of this compound.
References
- 1. The use of transgenic mouse models of amyotrophic lateral sclerosis in preclinical drug studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Glutamate-related excitotoxicity neuroprotection with memantine, an uncompetitive antagonist of NMDA-glutamate receptor, in Alzheimer's disease and vascular dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor and basic fibroblast growth factor protect dopaminergic neurons from glutamate toxicity in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Glutamate inhibition in MS: the neuroprotective properties of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edaravone attenuates H2O2 or glutamate-induced toxicity in hippocampal neurons and improves AlCl3/D-galactose induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. translational-neuroscience.imedpub.com [translational-neuroscience.imedpub.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
SUN11602 vs. bFGF: A Comparative Analysis of Proliferative Effects
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of the novel neuroprotective compound SUN11602 and basic Fibroblast Growth Factor (bFGF) on cell proliferation.
This guide provides a comprehensive comparison of this compound and bFGF, focusing on their respective impacts on cell proliferation. While both molecules exhibit neuroprotective properties through the activation of the Fibroblast Growth Factor Receptor 1 (FGFR-1) signaling pathway, their effects on somatic cell division are markedly different. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways to aid in understanding their distinct mechanisms of action.
Core Comparison: Proliferative vs. Non-Proliferative Activity
Basic Fibroblast Growth Factor (bFGF) is a well-established mitogen, known to stimulate the proliferation of a wide range of cell types, including fibroblasts, endothelial cells, and various progenitor cells.[1][2][3] This proliferative activity is a key aspect of its biological function in processes such as development, tissue repair, and angiogenesis.
In stark contrast, this compound, a novel synthetic compound that mimics the neuroprotective effects of bFGF, does not exhibit the same proliferative properties.[1] Studies have indicated that this compound activates the FGFR-1-mediated neuroprotective signaling cascade without inducing somatic cell proliferation, a significant point of differentiation from bFGF.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the proliferative effects of bFGF on fibroblasts. At present, publicly available quantitative data specifically demonstrating the lack of proliferative effect of this compound in a comparative assay is limited. However, multiple sources qualitatively state its non-proliferative nature.
Table 1: Proliferative Effect of bFGF on Human Dermal Fibroblasts
| bFGF Concentration | Proliferation Effect (Cell Number) |
| 0 ng/mL (Control) | Baseline |
| 1 ng/mL | Optimal mitotic response, doubling of cell number in 8 days. |
| 10 ng/mL | Marked enhancement of fibroblast growth. |
| 100 ng/mL | Enhanced growth, but no further increase compared to 10 ng/mL. |
Data compiled from studies on human dermal fibroblasts.
Signaling Pathways
Both this compound and bFGF exert their neuroprotective effects through the activation of the FGFR-1 and the downstream Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway. However, the mechanism of receptor activation may differ, and the downstream consequences on cell cycle progression are distinct.
This compound Signaling Pathway
This compound is understood to activate the intracellular tyrosine kinase domain of FGFR-1, leading to the phosphorylation of ERK1/2, which is crucial for its neuroprotective effects.[4][5] This activation, however, does not appear to engage the cellular machinery responsible for proliferation.
bFGF Signaling Pathway
bFGF binds to the extracellular domain of FGFRs, inducing receptor dimerization and autophosphorylation. This leads to the activation of multiple downstream pathways, including the Ras-MAPK (ERK1/2) and JNK pathways, which are implicated in its potent proliferative effects.[3]
Experimental Protocols
To assess the proliferative effects of compounds like this compound and bFGF, standard cell viability and proliferation assays are employed. Below are detailed methodologies for two commonly used assays.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and, indirectly, proliferation.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or bFGF. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
BrdU Cell Proliferation Assay
This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Workflow:
Detailed Steps:
-
Cell Seeding and Treatment: Seed and treat cells with this compound or bFGF as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add a diluted anti-BrdU primary antibody to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.
-
Substrate Addition: Add a TMB substrate and incubate until color develops (approximately 15-30 minutes). Stop the reaction with a stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, indicating the level of cell proliferation.
Conclusion
The available evidence clearly indicates that this compound does not share the proliferative effects of bFGF. While both compounds leverage the FGFR-1 signaling pathway for their neuroprotective actions, this compound appears to selectively activate the neuroprotective downstream effectors without engaging the mitogenic signaling cascades that are characteristic of bFGF. This distinction is of significant interest for therapeutic applications where neuroprotection is desired without the potential complications of uncontrolled cell proliferation. Further quantitative studies directly comparing the effects of this compound and bFGF on various somatic cell types would be beneficial to fully elucidate their differential biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. bFGF regulates the proliferative fate of unipotent (neuronal) and bipotent (neuronal/astroglial) EGF-generated CNS progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic fibroblast growth factor stimulates the proliferation of human dermal fibroblasts via the ERK1/2 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the MEK-Dependent Neuroprotective Mechanism of SUN11602
A Comparative Guide for Researchers
This guide provides an objective comparison of the neuroprotective compound SUN11602 with its underlying mechanism of action, confirmed through the use of the specific MEK inhibitor, PD98059. The experimental data presented herein delineates the critical role of the MEK/ERK signaling pathway in the therapeutic potential of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
Corroborating the Pathway: this compound's Reliance on MEK Activation
The novel aniline (B41778) compound, this compound, has been identified as a mimetic of basic fibroblast growth factor (bFGF), offering significant neuroprotection against excitotoxic neuronal injury.[1][2] Its mechanism is intrinsically linked to the activation of the fibroblast growth factor receptor-1 (FGFR-1) and the subsequent phosphorylation of extracellular signal-regulated kinase-1/2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2]
To validate the dependency of this compound's neuroprotective effects on this pathway, the selective MEK inhibitor, PD98059, was employed. PD98059 specifically inhibits the activation of MEK1 and MEK2, the upstream kinases responsible for ERK1/2 phosphorylation.[3][4][5] Experimental evidence demonstrates that the co-administration of PD98059 with this compound effectively abolishes the latter's neuroprotective capabilities, confirming that the integrity of the MEK/ERK pathway is indispensable for the therapeutic action of this compound.[1]
Quantitative Analysis of Neuroprotection and its Inhibition
The neuroprotective effects of this compound and the inhibitory action of PD98059 were quantified using a cell viability assay. The following tables summarize the key findings from studies on primary cultures of rat cerebrocortical neurons subjected to glutamate-induced toxicity.
Table 1: Neuroprotective Efficacy of this compound and bFGF against Glutamate (B1630785) Toxicity
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (Glutamate) | 150 µM | 50.2 ± 3.1 |
| This compound | 1 µM | 85.7 ± 4.5 |
| bFGF | 10 ng/mL | 88.1 ± 5.2 |
*Data represents mean ± SEM (n=6). **p < 0.001 compared to the glutamate group. Data adapted from Tanimura et al., 2013.
Table 2: Inhibition of this compound-Mediated Neuroprotection by PD98059
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Glutamate + this compound | 150 µM + 1 µM | 85.7 ± 4.5 |
| Glutamate + this compound + PD98059 | 150 µM + 1 µM + 0.3 µM | 55.4 ± 3.8 |
| Glutamate + this compound + PD98059 | 150 µM + 1 µM + 1 µM | 52.1 ± 4.1 |
| Glutamate + this compound + PD98059 | 150 µM + 1 µM + 3 µM | 51.5 ± 3.9 |
Data represents mean ± SEM (n=6). Data adapted from Tanimura et al., 2013.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
1. Primary Cerebrocortical Neuron Culture:
-
Cerebral cortices were dissected from rat embryos (E17).
-
The tissues were dissociated into single cells by papain treatment and gentle trituration.
-
Neurons were plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures were maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Neuroprotection Assay:
-
After 7 days in culture, neurons were pre-treated with this compound or bFGF for 24 hours.
-
For inhibition studies, the MEK inhibitor PD98059 was added 30 minutes prior to the addition of this compound.
-
Glutamate (150 µM final concentration) was then added to the cultures for 24 hours to induce excitotoxicity.
3. Cell Viability (MTT) Assay:
-
Following glutamate exposure, the culture medium was replaced with a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates were incubated for 4 hours at 37°C.
-
The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the viability of untreated control cells.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: Signaling pathway of this compound-mediated neuroprotection.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
A Side-by-Side Analysis of SUN11602 and Basic Fibroblast Growth Factor (bFGF) as FGFR Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SUN11602, a synthetic small molecule, and basic fibroblast growth factor (bFGF or FGF-2), a well-characterized protein growth factor, both of which function as activators of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. This analysis is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies in neuroprotection and related fields.
Introduction to this compound and bFGF
This compound is a novel aniline (B41778) compound that acts as a mimetic of bFGF, exhibiting potent neuroprotective properties.[1][2][3] A key feature of this compound is its ability to activate the FGFR-1-MEK/ERK signaling pathway, which is crucial for its neuroprotective effects against insults like glutamate-induced excitotoxicity.[4][5] Notably, this compound is reported to trigger the phosphorylation of the cytosolic domain of FGFR-1 without directly binding to the extracellular domain, a mechanism distinct from that of bFGF.[4][5] Furthermore, this compound does not exhibit the cell proliferative activities associated with bFGF, which could be a significant advantage in therapeutic applications.[5]
Basic Fibroblast Growth Factor (bFGF or FGF-2) is a naturally occurring protein that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and survival.[6] Its neuroprotective effects are well-documented and are mediated through its binding to and activation of FGFRs, leading to the stimulation of downstream signaling cascades such as the MAPK/ERK pathway.[4][6] While effective, the therapeutic application of bFGF can be limited by its protein nature, potential for mitogenicity, and broader biological activities.[2][3]
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from studies comparing the neuroprotective effects of this compound and bFGF in primary neuronal cultures subjected to glutamate-induced excitotoxicity.
Table 1: Neuroprotection Against Glutamate-Induced Cell Death (MTT Assay)
| Compound | Concentration | Cell Type | Glutamate (B1630785) Concentration | % Increase in Cell Viability (relative to glutamate alone) | Reference |
| This compound | 0.1 µM | Rat Cerebrocortical Neurons | 150 µM | Significant protection | [4] |
| This compound | 0.3 µM | Rat Cerebrocortical Neurons | 150 µM | Concentration-dependent increase | [4] |
| This compound | 1 µM | Rat Cerebrocortical Neurons | 150 µM | Concentration-dependent increase | [4] |
| bFGF | 5 ng/mL | Rat Cerebrocortical Neurons | 150 µM | Significant protection | [4] |
| bFGF | 10 ng/mL | Rat Cerebrocortical Neurons | 150 µM | Concentration-dependent increase | [4] |
Table 2: Activation of Downstream Signaling Pathways (Western Blot)
| Compound | Concentration | Cell Type | Target Protein | Observation | Reference |
| This compound | 10 µM | Rat Cerebrocortical Neurons | p-ERK1/2 | Increased phosphorylation | [4] |
| This compound | 100 µM | Rat Cerebrocortical Neurons | p-ERK1/2 | Increased phosphorylation | [4] |
| bFGF | 10 ng/mL | Rat Cerebrocortical Neurons | p-ERK1/2 | Increased phosphorylation | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative signaling pathways of this compound and bFGF.
Caption: Workflow for assessing neuroprotection using an MTT assay.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Experimental Protocols
Glutamate-Induced Excitotoxicity Assay (MTT-Based)
This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced cell death in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., rat cerebrocortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound and bFGF stock solutions
-
L-glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary neurons in poly-D-lysine coated 96-well plates at a density of 1-2 x 10^5 cells/well and culture for 7-10 days.
-
Compound Treatment: One day prior to glutamate exposure, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or bFGF (e.g., 5, 10 ng/mL).[4] Include a vehicle control group.
-
Glutamate Insult: After 24 hours of pre-treatment, add L-glutamic acid to the wells to a final concentration of 150 µM.[4]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated, no glutamate) cells.
Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates by Western blotting.
Materials:
-
Cell culture plates
-
This compound and bFGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound (e.g., 10, 100 µM) or bFGF (e.g., 10 ng/mL) for 20 minutes.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK1/2, the membrane can be stripped and re-probed with the anti-total ERK1/2 antibody, following the same incubation and detection steps.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
Both this compound and bFGF are effective activators of the FGFR signaling pathway with demonstrated neuroprotective capabilities. This compound, as a small molecule mimetic of bFGF, offers the advantage of a distinct mechanism of action that does not involve binding to the extracellular domain of the receptor and lacks the proliferative effects of bFGF. These characteristics may make it a more targeted and potentially safer therapeutic candidate. The choice between these two activators will depend on the specific experimental goals, with this compound being a promising tool for studies focused on the neuroprotective aspects of FGFR signaling without the confounding factor of cell proliferation. This guide provides the foundational data and methodologies to aid researchers in their selection and application of these valuable research compounds.
References
- 1. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Fibroblast Growth Factors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Properties of SUN11602
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the neuroprotective properties of SUN11602, a small molecule mimetic of basic fibroblast growth factor (bFGF). Its performance is objectively compared with bFGF and other relevant neuroprotective agents, supported by experimental data from in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Executive Summary
This compound emerges as a promising neuroprotective agent that effectively mimics the beneficial effects of bFGF without its inherent limitations, such as poor blood-brain barrier permeability and potential for adverse side effects.[1] Experimental evidence demonstrates its efficacy in protecting neurons from excitotoxicity, reducing neuroinflammation, and promoting functional recovery in models of spinal cord injury and Parkinson's disease.[2][3][4] Its primary mechanism of action involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, leading to the upregulation of the calcium-binding protein calbindin-D28k (Calb) and subsequent maintenance of intracellular calcium homeostasis.[1][5]
Comparative Performance Data
The neuroprotective efficacy of this compound has been evaluated in various experimental models. The following tables summarize the key quantitative findings in comparison to bFGF and other neuroprotective agents.
In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
Table 1: Neuronal Viability in Primary Rat Cerebrocortical Neurons
| Treatment | Concentration | Neuronal Viability (% of control) | Reference |
| Glutamate (B1630785) (150 µM) | - | ~50% | [1] |
| This compound | 0.1 µM | Significantly Increased | [1] |
| 0.3 µM | Significantly Increased | [1] | |
| 1 µM | Significantly Increased | [1] | |
| bFGF | 5 ng/mL | Significantly Increased | [1] |
| 10 ng/mL | Significantly Increased | [1] |
Note: The exact percentage increase in viability was not consistently reported in the source material, but was described as a significant, concentration-dependent reduction of excitotoxic cell death.
In Vivo Neuroprotection in a Mouse Model of Spinal Cord Injury (SCI)
Table 2: Motor Function Recovery and Neuroinflammation Markers
| Treatment (Oral, 72h) | Dose | Basso Mouse Scale (BMS) Score | Myeloperoxidase (MPO) Activity | Reference |
| SCI + Vehicle | - | Significantly Decreased | Significantly Increased | [2][4] |
| SCI + this compound | 1 mg/kg | No Significant Improvement | No Significant Reduction | [2][4] |
| 2.5 mg/kg | No Significant Improvement | No Significant Reduction | [2][4] | |
| 5 mg/kg | Significantly Improved | Significantly Reduced | [2][4] |
In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP-induced)
Table 3: Dopaminergic Neuron Survival and Motor Function
| Treatment (Oral, daily) | Dose | Tyrosine Hydroxylase (TH+) Neuron Count | Dopamine Levels | Reference |
| MPTP + Vehicle | - | Significantly Decreased | Significantly Decreased | [3][6] |
| MPTP + this compound | 1 mg/kg | No Significant Improvement | No Significant Restoration | [3][6] |
| 2.5 mg/kg | Significantly Preserved | Significantly Restored | [3][6] | |
| 5 mg/kg | Significantly Preserved | Significantly Restored | [3][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the assessment of this compound's neuroprotective properties, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound
References
- 1. modelorg.com [modelorg.com]
- 2. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 3. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Glutamate and Riluzole on Manganese-Induced Apoptotic Cell Signaling in Neuronally Differentiated Mouse P19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glutamate release inhibitor riluzole increases DNA damage and enhances cytotoxicity in human glioma cells, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
SUN11602 vs. bFGF: A Comparative Guide on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SUN11602 and basic Fibroblast Growth Factor (bFGF) concerning their effects on cell proliferation. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Basic Fibroblast Growth Factor (bFGF), a well-established protein, is a potent mitogen for a wide variety of cell types. In contrast, this compound, a synthetic small molecule mimetic of bFGF, is reported to exert its biological effects, such as neuroprotection, without inducing somatic cell proliferation. This fundamental difference in their proliferative activity is a key consideration for therapeutic applications where uncontrolled cell division is a concern. While both molecules can activate the Fibroblast Growth Factor Receptor-1 (FGFR-1) and downstream signaling pathways, the cellular response they elicit appears to be distinct.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and bFGF on cell proliferation and viability.
Table 1: Comparative Effects on Cell Proliferation
| Parameter | This compound | bFGF |
| General Effect on Somatic Cell Proliferation | No reported induction of somatic cell proliferation.[1] | Potent inducer of proliferation in various cell types.[2][3] |
| Cell Type Specificity | Primarily studied for its neuroprotective effects on neurons.[4] | Mitogenic for a broad range of cells including fibroblasts, endothelial cells, and chondrocytes. |
| Quantitative Proliferation Data | Data not available to indicate a direct proliferative effect. Studies show increased cell viability in the presence of toxins.[4] | EC50 for stimulation of Balb/c 3T3 cell proliferation is 0.1-0.2 ng/mL.[2] Another source reports an EC50 of ≤ 0.25 ng/mL for Balb/c 3T3 cells.[1] |
Table 2: Effects on Cell Viability (MTT Assay)
| Compound | Cell Type | Condition | Concentration | Result |
| This compound | Rat Cerebrocortical Neurons | Glutamate-induced toxicity | 0.1, 0.3, 1 µM | Dose-dependent increase in cell viability.[4] |
| bFGF | Rat Cerebrocortical Neurons | Glutamate-induced toxicity | 5, 10 ng/mL | Dose-dependent increase in cell viability.[4] |
| bFGF | Balb/c 3T3 cells | Proliferation Assay | Not specified | EC50 of 0.1-0.2 ng/mL.[2] |
Signaling Pathways
Both this compound and bFGF initiate their effects by interacting with the FGF receptor system, leading to the activation of intracellular signaling cascades. However, the full spectrum of pathways activated may differ, contributing to their distinct biological outcomes.
This compound Signaling Pathway
This compound is understood to act as a mimetic of bFGF, activating the FGFR-1 and the downstream MEK/ERK pathway to exert its neuroprotective effects.[4]
Figure 1. this compound Signaling Pathway.
bFGF Signaling Pathway
bFGF binds to FGF receptors, leading to their dimerization and autophosphorylation. This activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, PLCγ, and STAT pathways, which collectively regulate cell proliferation, survival, and differentiation.[1][3]
Figure 2. bFGF Signaling Pathways.
Experimental Protocols
Detailed methodologies for common cell proliferation assays are provided below.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 6 to 24 hours.
-
Treatment: Add this compound, bFGF, or control vehicle to the wells at the desired concentrations.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Measurement: Record the absorbance at 570 nm using a microplate reader.
Figure 3. MTT Assay Workflow.
BrdU Cell Proliferation Assay
The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is an immunoassay that measures the incorporation of BrdU into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound, bFGF, or control for the desired time.
-
BrdU Incorporation: Add 10X BrdU solution to each well to a final concentration of 1X and incubate for 1-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate at room temperature for 30 minutes.
-
Antibody Incubation:
-
Remove the fixing solution and add 100 µL of 1X BrdU Detection Antibody solution. Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells twice with 1X Wash Buffer.
-
Add 100 µL of 1X Anti-mouse HRP-linked Antibody Solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
-
Measurement:
-
Add 100 µL of TMB Substrate to each well and measure the absorbance at 650 nm for 5-30 minutes, monitoring color development.
-
To stop the reaction, add 100 µL of Stop Solution and measure the absorbance at 450 nm.
-
Figure 4. BrdU Assay Workflow.
Conclusion
The primary distinction between this compound and bFGF lies in their effect on cell proliferation. While bFGF is a potent mitogen, this compound appears to confer its biological benefits, particularly neuroprotection, without stimulating somatic cell division. This makes this compound a potentially safer therapeutic candidate in contexts where promoting cell proliferation could be detrimental. Both molecules leverage the FGFR-1 signaling pathway, but the divergence in their overall cellular effects suggests a more nuanced mechanism of action that warrants further investigation. Researchers should carefully consider these differences when selecting an agent for their studies, with bFGF being suitable for applications requiring cell proliferation and this compound offering a promising alternative where cytoprotection without mitogenesis is desired.
References
Evaluating SUN11602's Specificity for FGFR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of SUN11602, a novel small molecule activator of Fibroblast Growth Factor Receptor 1 (FGFR1), and compares its characteristics with a panel of well-established FGFR1 inhibitors. This document is intended to assist researchers in making informed decisions regarding the selection of appropriate compounds for their studies by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
Comparative Analysis of FGFR1-Targeting Compounds
To provide a clear perspective on the specificity of small molecules targeting FGFR1, this guide compares this compound with several well-characterized FGFR1 inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against FGFR1 and a selection of other kinases, offering insights into their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Compounds against FGFR1
| Compound | Target | IC50 (nM) | Assay Type |
| PD173074 | FGFR1 | ~25 | Cell-free |
| PD166866 | FGFR1 | 52.4 | Cell-free |
| SU5402 | FGFR1 | 30 | Cell-free |
| TKI-258 (Dovitinib) | FGFR1 | 8 | Cell-free |
| AZD4547 | FGFR1 | 0.2 | Cell-free |
| BGJ398 (Infigratinib) | FGFR1 | 0.9 | Cell-free |
Note: Quantitative IC50 data for this compound is not available. It is characterized as an activator of FGFR1 phosphorylation.
Table 2: Selectivity Profile of FGFR1 Inhibitors Against Other Kinases
| Compound | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Src IC50 (nM) | Other Notable Targets (IC50 in nM) |
| PD173074 | ~25 | 100-200 | 17600 | 19800 | FGFR3 (5) |
| PD166866 | 52.4 | >50,000 | >50,000 | >50,000 | Highly selective for FGFR1 |
| SU5402 | 30 | 20 | 510 | - | - |
| TKI-258 (Dovitinib) | 8 | 13 | 210 | - | FLT3 (1), c-Kit (2), VEGFR1 (10), VEGFR3 (8), FGFR3 (9) |
| AZD4547 | 0.2 | 24 | - | - | FGFR2 (2.5), FGFR3 (1.8), KDR (24), IGFR1 (<1000) |
| BGJ398 (Infigratinib) | 0.9 | 180 | - | - | FGFR2 (1.4), FGFR3 (1), FGFR4 (60) |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
FGFR1 Signaling Pathway
The diagram below illustrates the canonical FGFR1 signaling cascade, which is activated by FGF ligands and mimicked in its downstream effects by this compound. The pathway highlights key downstream effectors such as the RAS-MAPK and PI3K-AKT pathways.
Experimental Workflow for Evaluating FGFR1 Activity
The following diagram outlines a typical experimental workflow for assessing the specificity of a compound, such as this compound or an inhibitor, against FGFR1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate FGFR1 activity and compound specificity.
In Vitro Kinase Assay (Generic Protocol)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR1 kinase activity.
-
Reagents and Materials : Recombinant human FGFR1 kinase domain, appropriate peptide substrate (e.g., Poly(E-Y)), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit or FRET-based detection system).
-
Procedure : a. Add kinase buffer to the wells of a 384-well plate. b. Add the test compound at various concentrations to the wells. c. Add the FGFR1 enzyme to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence for ADP-Glo or fluorescence for FRET).
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based FGFR1 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of a compound on FGFR1 phosphorylation in a cellular context.
-
Cell Culture : Culture cells known to express FGFR1 (e.g., HEK293-FGFR1, certain cancer cell lines) in appropriate growth medium until they reach 70-80% confluency.
-
Serum Starvation : To reduce basal signaling, starve the cells in a serum-free or low-serum medium for 16-24 hours prior to the experiment.
-
Compound Treatment :
-
For inhibitors : Pre-treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 1-2 hours). Then, stimulate the cells with an FGF ligand (e.g., 20 ng/mL bFGF) for a short period (e.g., 10-15 minutes) to induce FGFR1 phosphorylation.
-
For activators (like this compound) : Treat the serum-starved cells with various concentrations of the activator for a defined time.
-
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting : a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phosphorylated FGFR1 (p-FGFR1) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : To normalize for protein loading, strip the membrane and re-probe with an antibody against total FGFR1 and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the change in FGFR1 phosphorylation relative to the total FGFR1 and loading control.
Conclusion
This compound presents an interesting case as a non-competitive activator of FGFR1 signaling, distinguishing it from both the natural FGF ligands and the array of ATP-competitive inhibitors. Its unique mechanism of action, which bypasses the extracellular ligand-binding domain, may offer therapeutic advantages in specific contexts. However, a comprehensive understanding of its specificity is currently limited by the lack of publicly available quantitative kinase profiling data.
In contrast, inhibitors such as PD166866 and AZD4547 demonstrate high selectivity for FGFRs, while others like SU5402 and TKI-258 exhibit a broader kinase inhibition profile. The choice of compound for research or therapeutic development will therefore depend on the specific requirements of the study, balancing the need for potent on-target activity with the potential for off-target effects. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers navigating the complex landscape of FGFR1-targeting small molecules.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and qualitative differences in the activation of a fibroblast growth factor receptor by different FGF ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
SUN11602: A Comparative Analysis of a Novel Growth Factor Mimetic
A deep dive into the experimental data and therapeutic potential of SUN11602, a promising small molecule bFGF mimetic, in comparison to other neurotrophic strategies.
This guide provides a comprehensive comparison of this compound with other growth factor mimetics and related therapeutic approaches. We will explore its mechanism of action, signaling pathways, and performance in preclinical models, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases and regenerative medicine.
Introduction to this compound and Growth Factor Mimetics
Growth factors are potent signaling molecules that regulate a wide range of cellular processes, including cell survival, proliferation, and differentiation. Their therapeutic potential, particularly in neurodegenerative diseases, is immense. However, the clinical application of native growth factors is often hampered by their poor pharmacokinetic properties, such as low bioavailability and inability to cross the blood-brain barrier. Growth factor mimetics are small molecules or peptides designed to mimic the biological activity of their native counterparts while offering improved drug-like properties.
This compound is a novel, small molecule aniline (B41778) compound that mimics the neuroprotective activities of basic fibroblast growth factor (bFGF).[1][2] It has demonstrated significant potential in preclinical studies for its ability to protect neurons from various insults. This guide will compare this compound with its native counterpart, bFGF, as well as other growth factor mimetic strategies, including small molecule Nerve Growth Factor (NGF) mimetics and gene therapies like CERE-110.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) and its downstream signaling cascade.[1][2] Unlike bFGF, this compound is thought to trigger the phosphorylation of the cytosolic domain of FGFR-1 without directly binding to the extracellular domain.[2][3] This activation initiates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a crucial signaling cascade for cell survival and differentiation.[1][2]
A key downstream effect of this pathway is the upregulation of Calbindin-D28k, a calcium-binding protein that helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity.[1][4]
Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for its evaluation.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies comparing this compound with other growth factor mimetics and controls.
Table 1: Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity
| Compound/Treatment | Concentration | Cell Type | % Cell Viability (relative to control) | Citation(s) |
| Control (Glutamate) | 150 µM | Rat Primary Cortical Neurons | ~40% | [1] |
| This compound | 1 µM | Rat Primary Cortical Neurons | ~80% | [1] |
| bFGF | 10 ng/mL | Rat Primary Cortical Neurons | ~80% | [1] |
| NGF | 50 ng/mL | Rat Primary Cortical Neurons | Significant protection | [5] |
Data are approximated from graphical representations in the cited literature.
Table 2: In Vivo Neuroprotective Efficacy in a Parkinson's Disease Model (MPTP-induced)
| Treatment | Dose | Parameter Measured | % Protection/Recovery | Citation(s) |
| MPTP Control | 80 mg/kg | TH+ Neurons in Substantia Nigra | 0% (baseline) | [6] |
| This compound | 2.5 mg/kg | TH+ Neurons in Substantia Nigra | Significant restoration | [6] |
| This compound | 5 mg/kg | TH+ Neurons in Substantia Nigra | More effective restoration | [6] |
| MPTP Control | 80 mg/kg | Dopamine Transporter (DAT) Staining | 0% (baseline) | [6] |
| This compound | 2.5 mg/kg | Dopamine Transporter (DAT) Staining | Remarkable restoration | [6] |
| This compound | 5 mg/kg | Dopamine Transporter (DAT) Staining | More effective restoration | [6] |
TH+ refers to Tyrosine Hydroxylase positive neurons, a marker for dopaminergic neurons.
Table 3: Neurite Outgrowth Promotion
| Compound | Concentration | Cell Type | Outcome | Citation(s) |
| NGF (Control) | 50 ng/mL | PC12 Cells | Significant neurite outgrowth | [7][8] |
| MT2 (NGF Mimetic) | 10 µM | PC12 Cells | Induced neurite outgrowth, though less pronounced than NGF | [9] |
| This compound | Not typically assessed | - | Primarily neuroprotective, not neuritogenic | [2][3] |
Experimental Protocols
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To assess the ability of a compound to protect neurons from cell death induced by excessive glutamate.
Materials:
-
Primary rat cerebrocortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
96-well cell culture plates
-
Test compounds (this compound, bFGF, etc.)
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of the test compound (e.g., this compound at 0.1, 1, 10 µM) or bFGF (e.g., 10 ng/mL) for 24 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 150 µM.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[10][11][12]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Phosphorylated Proteins (p-FGFR-1, p-ERK1/2)
Objective: To determine the activation of specific signaling pathways by measuring the phosphorylation of key proteins.
Materials:
-
Cell lysates from treated and untreated neuronal cultures
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR-1, anti-p-ERK1/2, anti-total-FGFR-1, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Protocol:
-
Prepare cell lysates from neuronal cultures treated with the test compound for various time points.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C.[2][14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein levels to normalize the data.
Neurite Outgrowth Assay
Objective: To assess the ability of a compound to promote the extension of neurites from neuronal cells.
Materials:
-
PC12 cells
-
Collagen-coated cell culture plates
-
Differentiation medium (low serum)
-
Test compounds (e.g., NGF, MT2)
-
Microscope with a camera
Protocol:
-
Allow the cells to adhere for 24 hours.
-
Replace the growth medium with differentiation medium containing the test compound (e.g., 50 ng/mL NGF).
-
Culture the cells for 3-7 days, replenishing the medium and compound every 2-3 days.
-
Capture images of multiple random fields for each treatment group.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[7][8][17][18][19]
Comparative Summary and Future Outlook
This compound stands out as a promising neuroprotective agent with a distinct mechanism of action compared to its native counterpart, bFGF. Its ability to confer neuroprotection without inducing cell proliferation is a significant advantage, potentially reducing the risk of off-target effects.[2][3]
-
This compound vs. bFGF: this compound offers comparable neuroprotective efficacy to bFGF in models of glutamate excitotoxicity.[1] A key differentiator is this compound's lack of mitogenic activity, making it a potentially safer therapeutic candidate.[2][3]
-
This compound vs. Other Small Molecule Mimetics: Compared to NGF mimetics like MT2, which primarily focus on promoting neurite outgrowth and neuronal differentiation, this compound's strength lies in its direct neuroprotective and anti-apoptotic effects. This suggests that different mimetics could be suited for different therapeutic strategies – some for regeneration and others for preventing neuronal death.
-
This compound vs. Gene Therapy (CERE-110): Gene therapies like CERE-110 offer the potential for long-term, localized delivery of growth factors.[20][21][22][23][24][25][26] However, they involve invasive surgical procedures and the potential for immune responses. Small molecules like this compound, if they can be developed with good oral bioavailability and CNS penetration, offer a less invasive and more easily titratable therapeutic option.
Future Directions: Further research is needed to fully elucidate the therapeutic potential of this compound. Head-to-head in vivo studies directly comparing this compound with other growth factor mimetics in various neurodegenerative disease models are warranted. Additionally, optimizing its pharmacokinetic properties to ensure adequate brain exposure will be crucial for its clinical translation. The development of growth factor mimetics like this compound represents a significant step forward in the quest for effective treatments for debilitating neurological disorders.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of nerve growth factor against glutamate-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 8. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 15. jdc.jefferson.edu [jdc.jefferson.edu]
- 16. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of Mint2 with TrkA Is Involved in Regulation of Nerve Growth Factor-induced Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic potential of CERE-110 (AAV2-NGF): Targeted, stable, and sustained NGF delivery and trophic activity on rodent basal forebrain cholinergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CERE-110, an adeno-associated virus-based gene delivery vector expressing human nerve growth factor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Therapeutic potential of CERE-110 (AAV2-NGF): targeted, stable, and sustained NGF delivery and trophic activity on rodent basal forebrain cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Adeno-Associated Viral Vector (Serotype 2)–Nerve Growth Factor for Patients With Alzheimer Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ceregene.com [ceregene.com]
- 26. Postmortem Analysis in a Clinical Trial of AAV2-NGF Gene Therapy for Alzheimer's Disease Identifies a Need for Improved Vector Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SUN11602: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of SUN11602, a novel aniline (B41778) compound. While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, adherence to proper disposal protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, avoid the generation of dusts. For liquid spills, absorb the material with an inert, non-combustible absorbent. For solid spills, gently sweep or scoop the material into a designated waste container.[1] Following a spill, decontaminate the affected area.[1]
Step-by-Step Disposal Protocol for this compound
The primary approach for the disposal of this compound is to treat it as a chemical waste product. This ensures that even non-hazardous materials are handled with a high degree of caution.
-
Segregation: At the point of generation, segregate this compound waste from other waste streams. Use a dedicated, clearly labeled, and leak-proof container for all this compound waste, including contaminated consumables such as pipette tips and vials. The container should be labeled "Hazardous Waste: this compound" as a precautionary measure, even if the substance is not officially classified as hazardous.[1]
-
Waste Collection:
-
Solid Waste: Collect solid this compound, such as unused powder, in a securely sealed container.
-
Liquid Waste: Solutions containing this compound should not be disposed of down the drain. Collect them in a sealed, leak-proof container that is compatible with the solvents used.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in the designated this compound waste container.
-
-
Storage: Store the sealed this compound waste container in a designated, well-ventilated area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal contractor. The preferred method for the destruction of pharmaceutical and chemical waste is high-temperature incineration.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | ≥98% | MedchemExpress.com[2], R&D Systems |
| Solubility in DMSO | 50 mM | R&D Systems |
| Solubility in Ethanol | 20 mM | R&D Systems |
| Storage Temperature | -20°C | R&D Systems |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling SUN11602
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of SUN11602. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat it as potentially hazardous until more comprehensive toxicological data is available.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hands | Chemical-Resistant Gloves | As specific glove material recommendations are unavailable, select gloves (e.g., nitrile) based on the solvent being used and ensure to check for degradation. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Not Generally Required | The Safety Data Sheet indicates that respiratory equipment is not required for handling this compound in a well-ventilated area. However, if generating aerosols or dust, a risk assessment should be performed to determine if a respirator is necessary. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Handling Procedures:
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[1]
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.
-
Weighing: When weighing the solid form, do so in a designated area, taking care to avoid generating dust.
Storage Conditions:
-
Temperature: Store the solid compound at -20°C for long-term stability.[1]
-
Container: Keep the container tightly sealed to prevent contamination.
-
Inert Gas: For solutions, it is recommended to purge the solvent with an inert gas before dissolving this compound.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Disposal Steps:
-
Segregation: Segregate waste containing this compound from other laboratory waste.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and any solvents used.
-
Containment: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Collection: Arrange for collection by a licensed chemical waste disposal service. Do not dispose of this compound down the drain.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
